EthylL-serinatedihydrochloride
Description
BenchChem offers high-quality EthylL-serinatedihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EthylL-serinatedihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H13Cl2NO3 |
|---|---|
Molecular Weight |
206.06 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-hydroxypropanoate;dihydrochloride |
InChI |
InChI=1S/C5H11NO3.2ClH/c1-2-9-5(8)4(6)3-7;;/h4,7H,2-3,6H2,1H3;2*1H/t4-;;/m0../s1 |
InChI Key |
YKXWLZNINRRKAS-FHNDMYTFSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CO)N.Cl.Cl |
Canonical SMILES |
CCOC(=O)C(CO)N.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Stability of Amino Acid Ester Hydrochlorides
Executive Summary
Amino acid ester hydrochlorides are pivotal intermediates in pharmaceutical synthesis and serve as prodrugs to enhance the bioavailability of parent carboxylic acid drugs.[1][2][3] Their utility, however, is intrinsically linked to their stability. As salt forms of esters, these molecules are susceptible to a dual set of degradation pathways: hydrolysis of the ester linkage and disproportionation of the hydrochloride salt.[4][5] This guide provides a comprehensive framework for understanding, evaluating, and predicting the thermodynamic stability of these compounds. We will delve into the fundamental principles governing their degradation, explore the intrinsic and extrinsic factors that dictate their stability profile, and present detailed, field-proven experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the quality, efficacy, and shelf-life of products derived from or containing amino acid ester hydrochlorides.
Fundamental Principles of Stability
A thorough understanding of the potential degradation pathways is the bedrock of any stability assessment. For amino acid ester hydrochlorides, the risks are twofold, involving both chemical and physical transformations.
Chemical Degradation Pathways
The primary routes of chemical instability are hydrolysis and salt disproportionation. These reactions lead to the formation of new chemical entities, directly impacting the purity and potency of the active substance.
-
Ester Hydrolysis: This is often the most significant degradation pathway. The ester bond is susceptible to cleavage by water, a reaction that can be catalyzed by both acid and base.[6][7]
-
Acid-Catalyzed Hydrolysis: The protonated α-amino group inherent in the hydrochloride salt creates an electron-withdrawing effect, which can destabilize the ester bond and make it more susceptible to nucleophilic attack by water.[1]
-
Base-Catalyzed Hydrolysis: Although the compound is a hydrochloride salt, micro-environmental pH changes or the presence of basic excipients can lead to the deprotonation of the α-amino group. The resulting free amine can then act as an intramolecular catalyst, significantly accelerating hydrolysis.[7]
-
-
Salt Disproportionation: This process involves the conversion of the salt form back to its unionized free base and the corresponding acid (hydrochloric acid).[4][5] In the solid state, this is typically mediated by ambient moisture, which can create a microenvironment where the free base is less soluble and precipitates, driving the equilibrium away from the salt form.[4] This is a critical failure mode in solid dosage forms, as it can negate the solubility and bioavailability advantages conferred by salt formation.[5]
Physical Stability Considerations
Physical changes, while not altering the chemical identity of the molecule, can profoundly affect bulk properties, processability, and bioavailability.
-
Hygroscopicity: The tendency of a substance to absorb moisture from the atmosphere is a critical parameter.[8] Absorbed water can act as a plasticizer, increasing molecular mobility and accelerating degradation reactions. It is also a direct reactant in hydrolysis and a mediator for salt disproportionation.[4]
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can impact its thermodynamic stability. Different polymorphs exhibit different lattice energies, which in turn affect their melting points, solubilities, and chemical reactivity. A transition from a metastable to a more stable polymorph during storage can alter the drug product's performance.
Core Factors Influencing Stability
The stability of an amino acid ester hydrochloride is not an immutable property but is rather the result of a complex interplay between its molecular structure and its environment.
Intrinsic Factors (Molecular Structure)
-
Amino Acid Side Chain (R-group): The nature of the amino acid's side chain exerts powerful steric and electronic effects.
-
Steric Hindrance: Bulky side chains (e.g., Valine, Leucine) can physically obstruct the approach of a water molecule to the ester's carbonyl carbon, thereby slowing the rate of hydrolysis compared to less hindered side chains like Glycine.
-
Electronic Effects: Electron-withdrawing or -donating properties of the side chain can influence the electrophilicity of the carbonyl carbon, modulating its reactivity.[1]
-
-
Ester Group (R'): Similar to the side chain, the size and nature of the alcohol moiety are critical. Methyl esters tend to hydrolyze more rapidly than ethyl esters, which in turn are less stable than bulky tert-butyl esters, due to increased steric hindrance.[7]
Extrinsic Factors (Environmental & Formulation)
-
Temperature: As with most chemical reactions, rates of degradation increase with temperature. The quantitative relationship can often be modeled using the Arrhenius equation to predict shelf-life at different storage conditions.
-
pH and Moisture: As discussed, water is a key reactant and mediator. The pH of the local environment is paramount; formulation components like acidic or basic excipients can create microenvironments that either promote or inhibit specific degradation pathways.[4][5]
The relationship between these factors can be visualized as a network of influences culminating in the overall stability profile of the compound.
Caption: Factors influencing the stability of amino acid ester hydrochlorides.
Experimental Assessment of Thermodynamic Stability
A multi-faceted approach is required to comprehensively characterize stability. No single technique can provide all the necessary information. The most robust strategy involves combining a direct measure of degradation energy (calorimetry) with a quantitative analysis of chemical changes (chromatography).
Isothermal Microcalorimetry (IMC)
Expertise & Experience: Isothermal microcalorimetry is an exceptionally powerful, non-destructive technique for assessing stability in real-time and under relevant storage conditions.[9] It directly measures the heat flow (in microwatts) produced or consumed by any active chemical or physical process within the sample.[10] This provides a direct, real-time kinetic profile of degradation without the need for accelerated aging studies, which can sometimes induce irrelevant degradation pathways. The choice to use IMC is driven by its unparalleled sensitivity, allowing for the detection of processes that occur at rates of only a few percent per year.[9]
Trustworthiness: The protocol is self-validating because the output—a continuous heat flow signal—is a direct measure of all energetic processes occurring. A stable, baseline signal close to zero confirms the absence of degradation, while a consistent exothermic (heat-producing) or endothermic (heat-consuming) signal is a definitive indicator of instability.
-
Sample Preparation:
-
Accurately weigh 50-100 mg of the amino acid ester hydrochloride into a clean, dry 4 mL glass ampoule.
-
To assess stability at a specific relative humidity (RH), a second, smaller vial containing a saturated salt solution (e.g., NaCl for 75% RH) is placed inside the main ampoule.
-
Seal the ampoule hermetically. This ensures that any measured heat flow originates solely from the sample.
-
Prepare an identical reference ampoule containing an inert material (e.g., glass beads) of similar mass and heat capacity.
-
-
Instrument Setup & Equilibration:
-
Set the TAM (Thermal Activity Monitor) or similar isothermal microcalorimeter to the desired experimental temperature (e.g., 25°C or 40°C). Allow the instrument to stabilize for at least 12 hours.
-
Place the sample and reference ampoules into the loading position of the calorimeter.
-
-
Data Acquisition:
-
Lower the ampoules into the equilibration position and allow them to thermally equilibrate for at least 45-60 minutes. This step is critical to dissipate any heat generated from handling.[9]
-
Move the ampoules into the measurement position.
-
Record the heat flow signal (μW) as a function of time. The measurement should continue until a stable baseline or a clear trend is established, typically over 24-72 hours.
-
-
Data Interpretation:
-
The initial part of the signal may show disturbances from sample insertion; this data should be excluded from kinetic analysis.
-
A stable, non-zero heat flow is indicative of a zero-order degradation process. The magnitude of this heat flow is directly proportional to the reaction rate.
-
The total heat produced over the experiment (by integrating the heat flow curve) corresponds to the total enthalpy change of the degradation reaction.
-
Caption: Experimental workflow for Isothermal Microcalorimetry (IMC).
Thermal Analysis (DSC & TGA)
Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques used to probe the thermal stability and solid-state properties of a material.[11][12] We use DSC to identify the melting point, which is an indicator of lattice energy, and to detect exothermic decomposition events.[12][13] TGA is run concurrently or sequentially to precisely measure mass loss associated with dehydration, desolvation, or the loss of volatile components like HCl, which can be indicative of disproportionation followed by decomposition.[11]
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.
-
Instrument Setup: Place the sample pan in the instrument.
-
Data Acquisition:
-
Heat the sample under a controlled nitrogen atmosphere (to prevent oxidative degradation).
-
Use a linear heating ramp, typically 10°C/min, from ambient temperature to a temperature beyond the decomposition point (e.g., 25°C to 300°C).
-
Simultaneously record the heat flow (DSC) and the percentage mass change (TGA).
-
-
Data Interpretation:
-
TGA Thermogram: A step-down in the curve indicates mass loss. The temperature at which this occurs and the percentage of mass lost provide clues to the process (e.g., a mass loss corresponding to one mole of water before melting suggests a hydrate).
-
DSC Thermogram: Sharp endotherms typically represent melting points.[12] Broad endotherms can indicate dehydration. Sharp or broad exotherms indicate decomposition events.
-
Stability-Indicating HPLC Method
Expertise & Experience: While calorimetry reveals that a reaction is occurring and at what rate, it does not identify the products. A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate, identify, and quantify the parent amino acid ester hydrochloride from its potential degradants (e.g., the parent amino acid and the corresponding alcohol).
Trustworthiness: The method is considered self-validating when forced degradation studies (e.g., exposure to strong acid, base, peroxide, heat, and light) demonstrate that all resulting degradation products are fully resolved from the main peak and from each other.
-
Column and Mobile Phase Screening:
-
Start with a robust reversed-phase column (e.g., C18).
-
Screen various mobile phase compositions (e.g., acetonitrile/water, methanol/water) with a suitable buffer (e.g., phosphate or acetate) to achieve optimal separation.
-
-
Forced Degradation Studies:
-
Expose separate solutions of the drug substance to: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat (60°C), and UV light.
-
Analyze the stressed samples by HPLC.
-
-
Method Optimization:
-
Adjust the gradient, flow rate, and mobile phase composition to ensure baseline separation between the parent peak and all degradant peaks generated during forced degradation.
-
Use a photodiode array (PDA) detector to check for peak purity, confirming that no co-eluting peaks are present.
-
-
Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Data Synthesis and Interpretation
The true power of this analytical approach lies in the synthesis of data from multiple techniques.
| Parameter | Isothermal Microcalorimetry (IMC) | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) | High-Performance Liquid Chromatography (HPLC) |
| Primary Measurement | Heat Flow (μW) vs. Time | Heat Flow vs. Temperature | Mass % vs. Temperature | Absorbance vs. Retention Time |
| Key Information | Real-time degradation rate, total reaction enthalpy | Melting point, decomposition temperature, polymorphism | Mass loss due to dehydration or volatilization | Purity, identity and quantity of degradants |
| Application | Long-term stability prediction under storage conditions | Solid-state characterization, thermal hazard assessment | Quantification of volatile components, dehydration events | Routine quality control, stability testing, impurity profiling |
By correlating the heat flow from IMC with the rate of degradant formation measured by HPLC, one can calculate the specific enthalpy of the degradation reaction (ΔH, in kJ/mol). This thermodynamic value is a fundamental property of the degradation process and can be used in advanced modeling to predict stability under a wide range of conditions with a high degree of confidence. For instance, if IMC at 40°C shows a constant heat flow of 5 μW for a 100 mg sample, and HPLC analysis of the same sample after 72 hours shows 0.5% formation of the hydrolyzed amino acid, a direct quantitative link between the energetic output and the chemical change can be established.
Conclusion
The thermodynamic stability of amino acid ester hydrochlorides is a critical quality attribute that demands a rigorous and multi-faceted analytical approach. A strategy built on the foundation of highly sensitive Isothermal Microcalorimetry, complemented by traditional thermal analysis and validated chromatographic methods, provides the most comprehensive and reliable assessment. This integrated methodology empowers researchers to move beyond simple pass/fail criteria, enabling a deep, mechanistic understanding of degradation pathways. Such insights are invaluable for selecting stable candidates, designing robust formulations, and confidently predicting product shelf-life, ultimately accelerating the drug development process and ensuring patient safety.
References
- Hay, R. W., Porter, L. J., & Morris, P. J. (n.d.). THE BASIC HYDROLYSIS OF AMINO ACID ESTERS. ConnectSci.
- Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. (2010).
- Kinetics of hydrolysis of coordinated a-amino acid esters in aqueous... (n.d.).
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Runge, F. E., & Heger, R. (2000). Use of microcalorimetry in monitoring stability studies. Example: vitamin A esters. Journal of Agricultural and Food Chemistry. [Link]
- Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. (n.d.). TA Instruments.
- Isothermal Microcalorimetry for Pharmaceutical Stability Assessment. (n.d.). TA Instruments.
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Isothermal microcalorimetry. (n.d.). Wikipedia. [Link]
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Rai, V., & Mahajan, S. (2018). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research. [Link]
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Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. (n.d.). ResearchGate. [Link]
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Li, S., & Chen, X. (2016). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Analysis. [Link]
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Chilukuri, D. M., & Crooks, P. A. (2005). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. [Link]
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Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). Molecules. [Link]
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New experimental melting properties as access for predicting amino-acid solubility. (n.d.). Royal Society of Chemistry. [Link]
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A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Molecules. [Link]
- Amino acid methyl ester hydrochloride preparation. (n.d.).
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- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
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- 9. Isothermal microcalorimetry - Wikipedia [en.wikipedia.org]
- 10. freethinktech.com [freethinktech.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the pKa Values of Ethyl L-Serinate Dihydrochloride in Solution
Executive Summary
For researchers, medicinal chemists, and drug development professionals, a profound understanding of a molecule's physicochemical properties is paramount. The acid dissociation constant, or pKa, is a critical parameter that governs the ionization state of a molecule at a given pH. This, in turn, dictates fundamental properties such as aqueous solubility, lipophilicity, membrane permeability, and interaction with biological targets. This guide provides a comprehensive technical overview of the pKa values of Ethyl L-serinate Dihydrochloride, a key amino acid derivative used in synthetic chemistry and as a building block for more complex molecules.
This document moves beyond a simple statement of values, offering an in-depth exploration of the underlying chemical principles, robust experimental methodologies for determination, and the significant impact of structural modifications on acidity. Detailed, field-proven protocols for both potentiometric and spectrophotometric titration are provided, alongside an introduction to computational prediction methods. By understanding the "why" behind the experimental choices and the data, scientists can better predict molecular behavior, optimize reaction conditions, and design more effective pharmaceutical agents.
Theoretical Framework: Understanding the Acidity of Ethyl L-Serinate
Ethyl L-serinate is the ethyl ester of the amino acid L-serine. The "dihydrochloride" salt form indicates that two basic sites on the molecule have been protonated and are associated with two chloride counter-ions. The primary ionizable group of interest under typical physiological and experimental conditions is the α-amino group, which exists in its protonated ammonium form (–NH₃⁺) at low pH.
The Concept of pKa
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[1] It is the specific pH at which the concentrations of the protonated (acidic) and deprotonated (basic) forms of an ionizable group are equal.[2][3] For the α-ammonium group of ethyl L-serinate, the equilibrium can be represented as:
R-NH₃⁺ + H₂O ⇌ R-NH₂ + H₃O⁺
The pKa value for this equilibrium dictates the proportion of the charged (R-NH₃⁺) versus the neutral (R-NH₂) form at any given pH. This ratio is crucial for predicting the molecule's behavior in different environments.
The Inductive Effect of Esterification on pKa
To estimate the pKa of the α-ammonium group in ethyl L-serinate, we must first consider the parent amino acid, L-serine. The pKa of the α-ammonium group (pKa₂) in L-serine is approximately 9.15.[4] In the zwitterionic form of serine, the negatively charged carboxylate group (–COO⁻) provides an electrostatic stabilizing effect on the nearby positively charged ammonium group (–NH₃⁺), making it less acidic (i.e., holding onto its proton more tightly).
However, in ethyl L-serinate, the carboxylic acid is esterified (–COOCH₂CH₃). This ester group is electron-withdrawing but, crucially, is not negatively charged. The removal of the carboxylate's negative charge destabilizes the protonated α-ammonium group. This is a significant inductive effect that makes the ammonium group a stronger acid, meaning it will donate its proton more readily.
Consequently, the pKa of the α-ammonium group in ethyl L-serinate is expected to be substantially lower than that of L-serine. This trend is well-documented for other amino acid esters:
| Compound | pKa of α-NH₃⁺ | Change (ΔpKa) |
| Glycine | ~9.60[5][6] | - |
| Glycine Ethyl Ester | ~7.6[7] | ~ -2.0 |
| Alanine | ~9.69[4][8] | - |
| Alanine Ethyl Ester | ~7.7 (estimated) | ~ -2.0 |
| L-Serine | ~9.15 [4] | - |
| Ethyl L-Serinate | ~7.0 - 7.5 (Estimated) | ~ -1.6 to -2.1 |
Based on this established trend, the pKa of the α-ammonium group of ethyl L-serinate is estimated to be in the range of 7.0 to 7.5. The primary focus of this guide will be the experimental determination of this specific pKa value.
Speciation Diagram
The protonation state of ethyl L-serinate is directly dependent on the pH of the solution, governed by its pKa value.
Caption: Acid-base equilibrium of ethyl L-serinate in aqueous solution.
Experimental Determination of pKa
The most reliable methods for pKa determination are experimental. Potentiometric titration is the gold standard due to its precision and direct measurement of pH. Spectrophotometric methods offer an alternative, particularly if the compound possesses a chromophore that changes with protonation state.
Method 1: Potentiometric Titration
Potentiometric titration involves monitoring the pH of a solution containing the analyte as a titrant of known concentration (typically a strong base like NaOH) is incrementally added. The pKa is determined from the midpoint of the buffering region on the resulting titration curve.[9][10]
Protocol: Potentiometric Titration of Ethyl L-Serinate Dihydrochloride
A. Materials and Reagents:
-
Ethyl L-serinate dihydrochloride (high purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized, CO₂-free water
-
pH buffer standards (e.g., pH 4.01, 7.00, 10.01)
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
Beakers and volumetric flasks
B. Step-by-Step Procedure:
-
Instrument Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions. Ensure the calibration slope is between 95-105%.
-
Sample Preparation: Accurately weigh approximately 0.5 mmol of ethyl L-serinate dihydrochloride and dissolve it in ~40 mL of CO₂-free deionized water in a 100 mL beaker.
-
Initial Acidification (Rationale): Since the starting material is a dihydrochloride salt, the initial pH will be acidic. To ensure the titration starts with the α-ammonium group fully protonated, the initial pH should be at least 2 pH units below the expected pKa. If the initial pH is not below ~5.0, add a small, known volume of 0.1 M HCl.
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode bulb is not in the path of the stirrer.
-
Titration Execution:
-
Record the initial pH of the solution.
-
Begin adding the 0.1 M NaOH titrant in small increments (e.g., 0.2 mL).
-
After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., to 0.05 mL or dropwise) to obtain a high-resolution curve.
-
Continue the titration until the pH is at least 2 units above the expected pKa (e.g., pH > 9.5).
-
C. Data Analysis:
-
Titration Curve: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a sigmoidal curve.
-
Equivalence Point (Vₑ): Determine the equivalence point, which is the point of maximum slope on the curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V). The peak of the first derivative plot corresponds to Vₑ.
-
pKa Determination: The pKa is the pH at the half-equivalence point (Vₑ/2).[9] Locate the volume corresponding to Vₑ/2 on the x-axis of the original titration curve and find the corresponding pH on the y-axis. This pH value is the experimental pKa.
Caption: Workflow for pKa determination via potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is viable if the protonated and deprotonated forms of the molecule exhibit different molar absorptivities at a specific wavelength.[11] While ethyl L-serinate itself lacks a strong chromophore, subtle changes in the UV region due to the amino group's electronic environment may be detectable. This method is generally less direct than potentiometry for non-chromophoric compounds but can be effective.[12][13]
Protocol: Spectrophotometric pKa Determination
A. Materials and Reagents:
-
Ethyl L-serinate dihydrochloride
-
A series of buffer solutions with known pH values spanning the estimated pKa range (e.g., from pH 6.0 to 9.0 in 0.2-0.5 pH unit increments).
-
Strongly acidic (e.g., pH 2) and strongly basic (e.g., pH 11) solutions.
-
UV-Vis Spectrophotometer and quartz cuvettes.
B. Step-by-Step Procedure:
-
Determine Analytical Wavelengths:
-
Prepare two solutions of ethyl L-serinate at a fixed concentration: one in the acidic solution (pH 2, fully protonated form) and one in the basic solution (pH 11, fully deprotonated form).
-
Scan the UV spectrum (e.g., 200-300 nm) for both solutions.
-
Identify a wavelength (λₘₐₓ) where the absorbance difference between the acidic (A_H A) and basic (A_A⁻) forms is maximal.[14]
-
-
Prepare Sample Series: Prepare a series of solutions by dissolving a precise, identical amount of ethyl L-serinate in each of the buffer solutions prepared in step A.
-
Measure Absorbance: Measure the absorbance of each buffered solution at the predetermined analytical wavelength (λₘₐₓ).
-
Data Analysis:
-
Plot the measured absorbance (y-axis) against the buffer pH (x-axis). This should yield a sigmoidal curve.[15]
-
The pKa is the pH at the inflection point of this curve, which corresponds to the pH where the absorbance is halfway between the minimum (A_H A) and maximum (A_A⁻) absorbance values.[14]
-
Alternatively, use the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [ (A - A_A⁻) / (A_H A - A) ] where A is the absorbance at a given pH. A plot of log[ (A - A_A⁻) / (A_H A - A) ] vs. pH will yield a straight line with the pKa as the x-intercept.
-
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Applications in Research and Drug Development
The pKa of the α-ammonium group of ethyl L-serinate directly influences its behavior in biological and chemical systems.
-
Solubility and Formulation: At pH values below its pKa (~7.0-7.5), the molecule will be predominantly in its protonated, cationic form, which is generally more soluble in aqueous media. This is critical for developing stable, injectable formulations.
-
Lipophilicity and Permeability: The neutral, deprotonated form (present at pH > pKa) is more lipophilic and thus more capable of crossing biological membranes, such as the blood-brain barrier or intestinal wall. Understanding the pKa allows for the prediction of absorption and distribution (ADME properties).
-
Chemical Synthesis: As a building block in peptide synthesis, the protonation state of the amino group dictates its nucleophilicity. Reactions are often carried out under basic conditions to deprotonate the amine, making it an effective nucleophile.
-
Drug-Target Interactions: If ethyl L-serinate is part of a larger pharmacophore, its ability to form hydrogen bonds or ionic interactions with a target receptor or enzyme active site will depend on its protonation state, which is governed by its pKa and the local pH of the binding pocket.
Conclusion
References
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Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
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Anonymous. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
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Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
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Vargas, C., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Retrieved from [Link]
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The Chemist. (2022). How to find Pka of compound using UV visible spectroscopy. YouTube. Retrieved from [Link]
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Oreate AI. (2026). Understanding the pKa Values of Alanine: A Deep Dive Into Its Chemistry. Oreate AI Blog. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12176, Glycine ethyl ester. Retrieved from [Link]
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University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]
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El-Ries, M. A., et al. (1996). Titrimetric Determinations of Some Amino Acids. ResearchGate. Retrieved from [Link]
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Pearson. (n.d.). Glycine has pKa values of 2.34 and 9.60. At what pH does glycine.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Determining the pKa's of glycine. Retrieved from [Link]
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Belal, F., et al. (1995). Differential electrolytic potentiometric determination of some amino acids in dosage forms. PubMed. Retrieved from [Link]
-
Magalhães, M. C. (2012). Potenciometric pH titration of glycine - non-linear regression in the biological chemistry laboratory. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). β-Alanine ethyl ester. Retrieved from [Link]
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Anonymous. (n.d.). Titration of Amino Acids Lab Con. Scribd. Retrieved from [Link]
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Anonymous. (n.d.). Glycine pKa and Isoelectric Point Analysis. Scribd. Retrieved from [Link]
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Dr. S. Supriya. (2022). pKa Values of Glycine. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76507, L-Alanine ethyl ester. Retrieved from [Link]
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Peptideweb.com. (n.d.). pKa and pI values of amino acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724186, Ethyl serinate. Retrieved from [Link]
-
Biochemistry Serye. (2021). Titration of Amino Acids Experiment - Complete Video. YouTube. Retrieved from [Link]
-
Bozeman Science. (2014). Acid-Base Equilibrium. YouTube. Retrieved from [Link]
-
University of California, Davis. (n.d.). Chapter 8, Acid-base equilibria. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724185, L-Serine, ethyl ester, hydrochloride (1:1). Retrieved from [Link]
-
Riverside Local Schools. (n.d.). Acid-Base Equilibria. Retrieved from [Link]
Sources
- 1. bu.edu [bu.edu]
- 2. youtube.com [youtube.com]
- 3. riversidelocalschools.com [riversidelocalschools.com]
- 4. peptideweb.com [peptideweb.com]
- 5. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine ... | Study Prep in Pearson+ [pearson.com]
- 6. scribd.com [scribd.com]
- 7. Glycine ethyl ester | C4H9NO2 | CID 12176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Understanding the pKa Values of Alanine: A Deep Dive Into Its Chemistry - Oreate AI Blog [oreateai.com]
- 9. edu.rsc.org [edu.rsc.org]
- 10. Potenciometric pH titration of glycine [regressioninbiologicalchemistry.weebly.com]
- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 12. mt.com [mt.com]
- 13. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 14. m.youtube.com [m.youtube.com]
- 15. ishigirl.tripod.com [ishigirl.tripod.com]
A Technical Guide to the Stereoisomers of Serine Ethyl Ester: L vs. D
This guide provides an in-depth technical examination of L-serine ethyl ester and D-serine ethyl ester, two stereoisomers with identical chemical formulas but profoundly different biological functions. Designed for researchers, scientists, and drug development professionals, this document elucidates the core physicochemical and biological distinctions, outlines methodologies for their differentiation and synthesis, and explores their respective applications in the scientific landscape.
Introduction: The Significance of Chirality in Serine Derivatives
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and pharmacology. The amino acid serine exists as two such enantiomers: L-serine, the proteinogenic form incorporated into polypeptides, and D-serine, a crucial neuromodulator primarily found in the central nervous system. Esterification of these enantiomers with ethanol yields L-serine ethyl ester and D-serine ethyl ester, respectively. This modification enhances their lipophilicity, thereby improving membrane permeability and bioavailability—a critical factor in experimental and therapeutic contexts. While structurally almost identical, their stereochemical difference dictates their interaction with chiral biological machinery, leading to distinct metabolic fates and physiological effects.
Physicochemical Properties: A Comparative Analysis
The primary physical distinction between L- and D-serine ethyl ester lies in their interaction with plane-polarized light. As enantiomers, they rotate light in equal but opposite directions. This property, known as optical activity, is a cornerstone for their identification and quality control. Other physicochemical properties are generally identical due to their shared atomic composition and connectivity.
| Property | L-Serine Ethyl Ester | D-Serine Ethyl Ester |
| Molecular Formula | C5H11NO3 | C5H11NO3 |
| Molar Mass | 133.15 g/mol | 133.15 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |
Biological Roles and Mechanisms of Action
The biological divergence of these isomers is absolute, stemming from the stereospecificity of enzymes and receptors.
L-Serine Ethyl Ester: A Prodrug for a Proteinogenic Amino Acid
L-serine ethyl ester primarily serves as a more bioavailable precursor to L-serine. Once it crosses cellular membranes, it is rapidly hydrolyzed by intracellular esterases to release L-serine. This L-serine then enters the cell's metabolic pool to be utilized in various pathways.
-
Protein Synthesis: L-serine is incorporated into proteins and peptides by ribosomes.
-
Metabolic Precursor: It is a key precursor for the synthesis of other amino acids like glycine and cysteine, as well as phospholipids such as phosphatidylserine.
The workflow from administration to utilization is a straightforward metabolic pathway.
Caption: Metabolic fate of L-Serine Ethyl Ester.
D-Serine Ethyl Ester: A Neuromodulatory Agent
In stark contrast, D-serine ethyl ester acts as a prodrug for D-serine, a critical co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors in the brain. The NMDA receptor is a key player in synaptic plasticity, learning, and memory. For the receptor to be activated by its primary agonist, glutamate, the co-agonist site must be occupied.
-
NMDA Receptor Modulation: By increasing the bioavailability of D-serine in the synaptic cleft, D-serine ethyl ester enhances NMDA receptor-mediated neurotransmission. This has profound implications for cognitive function and is an area of intense research for treating neurological and psychiatric disorders.
The mechanism involves delivery to the brain, hydrolysis, and subsequent action at the synapse.
Caption: Neuromodulatory action of D-Serine Ethyl Ester.
Analytical Differentiation: Protocols and Methodologies
Distinguishing between and quantifying L- and D-serine ethyl ester is critical for quality control in both research and manufacturing. The choice of method depends on the required sensitivity, resolution, and available instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol: Chiral HPLC for Serine Ethyl Ester Enantiomers
-
Column: Chiral stationary phase column (e.g., a cyclodextrin-based or Pirkle-type column).
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized for the specific column to achieve baseline separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 205-220 nm), as the molecule lacks a strong chromophore.
-
Sample Preparation: Dissolve a known quantity of the sample in the mobile phase. Ensure complete dissolution.
-
Injection: Inject a small volume (e.g., 10-20 µL) onto the column.
-
Analysis: The two enantiomers will elute at different times. The peak area is proportional to the concentration of each enantiomer. The enantiomeric excess (%ee) can be calculated from these areas.
Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Columns
For volatile derivatives, GC-MS with a chiral capillary column offers excellent separation and definitive identification through mass fragmentation patterns.
Protocol: Chiral GC-MS Analysis
-
Derivatization (if necessary): While the ethyl ester increases volatility over the free amino acid, further derivatization of the amine group (e.g., with trifluoroacetic anhydride) can improve chromatographic performance.
-
Column: A chiral GC capillary column (e.g., Chirasil-Val).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 180°C) to ensure separation and elution.
-
Injection: Use a split/splitless injector.
-
Detection: Mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Analysis: Compare retention times and mass spectra to authenticated standards of L- and D-serine ethyl ester.
Polarimetry
This classical technique measures the angle of rotation of plane-polarized light caused by a solution of the chiral compound. It is primarily used for bulk analysis and to confirm the overall enantiomeric identity rather than for separating mixtures.
Protocol: Optical Rotation Measurement
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., water or ethanol) at a precisely known concentration.
-
Instrumentation: Use a calibrated polarimeter.
-
Measurement: Place the sample solution in the polarimeter cell and measure the angle of rotation.
-
Calculation: The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
-
Comparison: Compare the measured specific rotation to the literature value for the pure enantiomer. L-serine ethyl ester will have a negative value, and D-serine ethyl ester will have a positive value.
Synthesis and Manufacturing Considerations
The synthesis of enantiomerically pure serine ethyl esters typically starts from the corresponding enantiomer of serine. The primary challenge is to perform the esterification without causing racemization (conversion of one enantiomer into a mixture of both).
Common Synthetic Route: Fischer Esterification
This method involves treating the amino acid with an alcohol (ethanol) in the presence of a strong acid catalyst (e.g., hydrochloric acid or thionyl chloride).
-
Reaction Setup: Suspend L-serine or D-serine in an excess of anhydrous ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., thionyl chloride). This in-situ generates HCl gas and avoids the addition of water.
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the esterification to completion.
-
Workup: Remove the excess ethanol and catalyst under reduced pressure. The resulting product is often the hydrochloride salt.
-
Neutralization and Extraction: Dissolve the crude salt in water, neutralize with a base (e.g., sodium bicarbonate), and extract the free ester into an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the final product by distillation or recrystallization.
The choice of catalyst and careful control of temperature are critical to prevent racemization and side reactions.
Applications in Research and Drug Development
L-Serine Ethyl Ester
-
Cell Culture: Used as a stabilized, cell-permeable source of L-serine in cell culture media to support protein synthesis and cellular metabolism.
-
Metabolic Studies: Employed as a tracer in metabolic flux analysis when isotopically labeled (e.g., with ¹³C or ¹⁵N).
D-Serine Ethyl Ester
-
Neuroscience Research: A key pharmacological tool to probe the function of NMDA receptors in vitro and in vivo. It is used to study synaptic plasticity, long-term potentiation (LTP), and excitotoxicity.
-
Drug Development: Investigated as a potential therapeutic for conditions associated with NMDA receptor hypofunction, such as schizophrenia, and age-related cognitive decline. Its enhanced ability to cross the blood-brain barrier compared to D-serine makes it an attractive drug candidate.
Conclusion
L-serine ethyl ester and D-serine ethyl ester are paradigmatic examples of how subtle changes in stereochemistry can lead to vast differences in biological function. While L-serine ethyl ester serves as a prodrug for a fundamental building block of life, D-serine ethyl ester is a potent neuromodulator with significant therapeutic potential. A thorough understanding of their distinct properties, coupled with robust analytical methods for their separation and identification, is essential for any researcher or developer working with these important molecules. The continued exploration of D-amino acid biology, facilitated by tools like D-serine ethyl ester, promises to unlock new avenues for treating complex neurological disorders.
References
-
Title: L-Serine - an under-recognized amino acid in the brain Source: ScienceDirect URL: [Link]
-
Title: L-Serine: a story of scientific serendipity Source: Bio-protocol URL: [Link]
-
Title: D-serine as a putative glial transmitter Source: Journal of Neurochemistry URL: [Link]
-
Title: D-Serine: A Neuromodulator and Its Role in Brain Development and Disease Source: Frontiers in Molecular Neuroscience URL: [Link]
-
Title: The role of D-serine in the treatment of schizophrenia Source: Schizophrenia Research URL: [Link]
Methodological & Application
synthesis of oxazoline derivatives using ethyl L-serinate dihydrochloride
Executive Summary
This guide details the synthesis of chiral 2-oxazoline derivatives utilizing Ethyl L-Serinate Dihydrochloride as the chiral pool precursor. Oxazolines are privileged structural motifs in medicinal chemistry (as pharmacophores) and asymmetric catalysis (as Bis-Oxazoline or "BOX" ligands).
While direct condensation with nitriles is possible, this protocol prioritizes the Two-Step Acylation-Cyclodehydration Route . This pathway offers superior control over the sensitive stereocenter at the
Strategic Considerations & Mechanism
The Precursor: Ethyl L-Serinate Dihydrochloride
-
Stability: The hydrochloride salt is used because the free amine of ethyl serinate is unstable and prone to dimerization (diketopiperazine formation) or hydrolysis upon storage.
-
Neutralization: The salt must be neutralized in situ or immediately prior to reaction. Incomplete neutralization inhibits acylation; excess strong base promotes racemization.
Reaction Pathway Selection
We utilize a dehydration strategy involving the activation of the serine hydroxyl group.
-
N-Acylation: Conversion of the amine to an amide using an acid chloride.
-
Activation: The primary alcohol is converted to a leaving group (Mesylate).
-
Cyclization: Intramolecular nucleophilic attack by the amide oxygen onto the activated methylene carbon, followed by proton abstraction.
Stereochemical Integrity:
The chiral center is located at the
Visual Workflow (Pathway Logic)
Figure 1: Step-wise conversion of Ethyl L-Serinate HCl to Oxazoline via Mesylate activation. Note the critical intermediate stability points.
Detailed Experimental Protocols
Protocol A: Preparation of N-Acyl Serine Ethyl Ester
Objective: To neutralize the HCl salt and install the side-chain substituent (
Reagents:
-
Ethyl L-Serinate
HCl ( equiv) -
Acid Chloride (
) ( equiv) -
Triethylamine (
) ( equiv) - Note: 1 equiv for HCl neutralization, 1.1 for reaction. -
Dichloromethane (DCM) (Anhydrous, 0.2 M concentration)
Procedure:
-
Suspension: Charge a flame-dried round-bottom flask with Ethyl L-Serinate
HCl and anhydrous DCM under inert atmosphere ( or ). -
Neutralization: Cool the suspension to
. Add dropwise over 15 minutes. The suspension will clear as the free base forms, followed by the precipitation of . -
Acylation: Add the Acid Chloride dropwise at
.-
Critical Control: Maintain temperature
to prevent exotherms that could degrade the ester.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA).
-
Workup: Wash with
(to remove excess amine), saturated , and brine. Dry over and concentrate. -
QC Check:
NMR should show the amide doublet ( ppm) and retention of the serine multiplet.
Protocol B: Cyclodehydration to Oxazoline (The MsCl Method)
Objective: Mild cyclization.[1] This method avoids the high temperatures of the Witte-Seeliger reaction, preserving enantiopurity.
Reagents:
-
N-Acyl Serine Ester (from Protocol A) (
equiv) -
Methanesulfonyl Chloride (
) ( equiv) -
Triethylamine (
) ( equiv) -
DCM (0.1 M)
Procedure:
-
Activation: Dissolve the N-Acyl Serine Ester in dry DCM and cool to
(ice/salt bath). -
Mesylation: Add
followed by the dropwise addition of .-
Observation: A white precipitate (
) will form immediately.
-
-
Cyclization: Stir at
for 1 hour, then allow to warm to RT. Stir for 12–24 hours. -
Quench: Pour into saturated
. -
Purification: Extract with DCM. The organic layer must be washed carefully.
-
Crucial Step: Oxazolines are sensitive to acid hydrolysis. Ensure the workup is neutral or slightly basic.
-
Chromatography: If column chromatography is needed, pre-treat the silica gel with 1%
in hexanes to deactivate acidic sites.
-
Quantitative Data Summary
| Parameter | Protocol A (Acylation) | Protocol B (Cyclization) | Notes |
| Temperature | Low temp prevents racemization. | ||
| Solvent | DCM (Anhydrous) | DCM (Anhydrous) | Water inhibits cyclization. |
| Base Equiv. | 2.2 | 2.5 | Excess base drives elimination/cyclization. |
| Typical Yield | 85–95% | 75–88% | Yield depends on steric bulk of R-group. |
| Chiral Retention | >98% ee | >95% ee | Verified by Chiral HPLC. |
Troubleshooting & Optimization (FAQ)
Q: My product has low optical rotation (low ee). What happened?
-
Cause 1: High temperature during cyclization. The oxazoline proton is acidic.
-
Cause 2: Extended exposure to excess base.
-
Solution: Use DAST (Diethylaminosulfur trifluoride) at
for cyclization if the substrate is extremely sensitive, although is sufficient for most applications [1].
Q: The yield is low, and I see hydrolysis products.
-
Cause: Silica gel acidity during purification.
-
Solution: Use neutral alumina or triethylamine-buffered silica. Store the product at
under inert gas; oxazolines hydrolyze to amino esters in moist air.
Q: Can I use the "One-Pot" Nitrile method instead?
-
Context: Yes, using
or [2]. -
Pros: Single step from the salt.
-
Cons: Requires reflux (chlorobenzene or toluene), which increases racemization risk. Recommended only for achiral or sterically robust substrates.
References
-
Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[1] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.
-
Powell, W. C., Evenson, G. E., & Walczak, M. A. (2025).[4] Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst.[4] Organic Syntheses, 102, 157–184.[4]
-
Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen (The Witte-Seeliger Reaction). Justus Liebigs Annalen der Chemie, 1974(6), 996–1009.
-
Held, I., von der Eltz, S., & Studer, A. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions.[6] Organic & Biomolecular Chemistry, 12, 9166-9173.
Sources
- 1. 2-Oxazoline synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
general procedure for N-protection of ethyl L-serinate dihydrochloride
Application Note: Strategic N-Terminal Protection of Ethyl L-Serinate Dihydrochloride
Strategic Overview & Scientific Rationale
The protection of Ethyl L-serinate dihydrochloride presents a specific set of chemoselective challenges distinct from simple aliphatic amines. Successful derivatization requires navigating three competing factors:
-
Salt Neutralization: The starting material is a hydrochloride salt (typically monohydrochloride, though dihydrochloride forms exist). The protonated amine (
) is non-nucleophilic.[1] Quantitative deprotonation is the rate-limiting prerequisite, requiring precise base stoichiometry. -
Chemoselectivity (N- vs. O-acylation): Serine contains a primary hydroxyl group (
).[1] While the amine is kinetically more nucleophilic, highly reactive electrophiles (e.g., acyl chlorides) or excess base can lead to thermodynamically stable O-acyl or N,O-diacyl side products. -
Base Sensitivity: The ethyl ester moiety is susceptible to hydrolysis (saponification) under strong basic conditions (
), potentially reverting the product to the free acid or causing racemization via -proton abstraction.
This guide details three orthogonal protection strategies—Boc (Acid-labile) , Cbz (Hydrogenolysis-labile) , and Fmoc (Base-labile) —optimized to suppress O-acylation and preserve ester integrity.[1]
Critical Reagent Stoichiometry
Note on Starting Material: Commercial Ethyl L-serinate is typically supplied as the monohydrochloride (
| Parameter | Monohydrochloride ( | Dihydrochloride ( |
| Base for Neutralization | 1.0 Equivalent | 2.0 Equivalents |
| Base for Reaction | +1.0 - 1.5 Equivalents | +1.0 - 1.5 Equivalents |
| Total Base (Tertiary Amine) | 2.0 - 2.5 eq | 3.0 - 3.5 eq |
| Total Base (Carbonate) | 1.5 - 2.0 eq | 2.5 - 3.0 eq |
Protocol A: N-Boc Protection (The "Standard")
Mechanism: Nucleophilic attack of the free amine on Di-tert-butyl dicarbonate (
Materials
-
Ethyl L-serinate
xHCl[1][][3][4] -
Di-tert-butyl dicarbonate (
) (1.1 eq)[1] -
Triethylamine (
) or DIPEA[1] -
Dichloromethane (DCM) (Anhydrous preferred)[1]
Step-by-Step Procedure
-
Suspension: Suspend Ethyl L-serinate
xHCl (10 mmol) in DCM (50 mL) at . -
Neutralization: Add
dropwise.-
For Monohydrochloride: Add 2.2 eq (3.06 mL).
-
For Dihydrochloride: Add 3.2 eq (4.45 mL).
-
Observation: The suspension should clarify as the free amine is liberated and dissolves.
-
-
Addition: Add a solution of
(2.4 g, 11 mmol) in DCM (10 mL) dropwise over 15 minutes at . -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Stain: Ninhydrin; Product is UV active if co-spotted, but Ninhydrin negative).
-
Workup (Critical for Purity):
-
Isolation: Dry over
, filter, and concentrate mainly to a colorless oil/solid.-
Yield Expectations: 90–98%.
-
Protocol B: N-Cbz Protection (Schotten-Baumann)[1]
Mechanism: Interfacial reaction. The base stays in the aqueous phase, neutralizing HCl, while the protected product moves to the organic phase, preventing over-reaction. Advantages: Robust; prevents racemization.[5]
Materials
-
Ethyl L-serinate
xHCl[1][][3][4] -
Benzyl Chloroformate (Cbz-Cl) (1.05 eq)[1]
-
Sodium Bicarbonate (
) (2.5 – 3.5 eq)[1] -
Solvent: Water / Ethyl Acetate (1:1 mixture) or Water / THF[1]
Step-by-Step Procedure
-
Biphasic Setup: Dissolve Ethyl L-serinate
xHCl (10 mmol) in Water (25 mL). Add (solid, see stoichiometry table above) and stir until dissolved. -
Solvent Addition: Add Ethyl Acetate (25 mL). Cool the biphasic mixture to
. -
Acylation: Add Cbz-Cl (1.8 g, 10.5 mmol) dropwise (neat or dissolved in minimal EtOAc) over 20 minutes. Vigorous stirring is essential to maximize interfacial surface area.
-
Reaction: Stir at
for 1 hour, then allow to warm to RT for 3 hours. -
Workup:
-
Separate phases.
-
Extract aqueous phase with EtOAc (2 x 20 mL).
-
Combined organics: Wash with 1M HCl (cold, rapid wash), Water, and Brine.
-
-
Isolation: Dry (
) and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
Protocol C: N-Fmoc Protection (O-Acylation Avoidance)
Mechanism:
Materials
-
Ethyl L-serinate
xHCl[1][][3][4] -
Fmoc-OSu (1.05 eq)[1]
- (2.0 – 3.0 eq)[1]
-
Solvent: Water / Acetone (1:[1]1) or Water / Dioxane (1:1)[1]
Step-by-Step Procedure
-
Dissolution: Dissolve Ethyl L-serinate
xHCl (10 mmol) in Water (25 mL) and . -
Addition: Add Acetone (25 mL). The mixture may be cloudy.
-
Reagent Addition: Add
(3.54 g, 10.5 mmol) slowly as a solid or dissolved in minimal Acetone. -
Reaction: Stir at RT for 12–18 hours. (Fmoc-OSu reacts slower than chlorides).[1]
-
Workup:
-
Evaporate Acetone under reduced pressure (Rotavap) at
. Warning: High heat can degrade Fmoc.[1] -
The product often precipitates from the remaining aqueous solution.
-
If precipitate forms: Filter and wash with water and hexanes.
-
If oil forms: Extract with EtOAc, wash with 1M HCl (very brief), water, brine.
-
-
Purification: Recrystallization from Ethanol/Water is common for Fmoc-amino acids.
Visualization of Pathways
Figure 1: Reaction Workflow & Decision Matrix
Caption: Workflow for selecting and executing N-protection based on desired orthogonality and reagent sensitivity.
Figure 2: Selectivity Mechanism (N vs O Attack)
Caption: Mechanistic divergence. Path A is favored by mild bases and less reactive leaving groups (e.g., -OSu).[1]
Quality Control & Troubleshooting
| QC Parameter | Expected Result | Troubleshooting Failure |
| TLC (Ninhydrin) | Negative (No free amine). | If Positive: Reaction incomplete. Add 0.2 eq reagent + base. |
| 1H NMR ( | Shifted downfield (~4.4 ppm). | |
| 1H NMR ( | O-Acylation Alert: If | |
| Mass Spec | Check for |
References
-
Boc Protection of Serine Methyl Ester
-
Fmoc-OSu Selectivity
-
Source: Lapatsanis, L., et al. "Synthesis of N-2,2,2-(Trichloroethoxycarbonyl)-L-amino acids and N-(9-Fluorenylmethoxycarbonyl)-L-amino acids involving succinimidoxy anion as a leaving group."[1] Synthesis, 1983(8), 671-673.
-
-
Schotten-Baumann Conditions (Cbz)
-
Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General Reference for Cbz-Cl biphasic protocols).
- Context: Standard protocol verific
-
-
Properties of Ethyl L-Serinate HCl
Sources
- 1. N-Cbz-L-serine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. Ethyl L-serinate hydrochloride | 26348-61-8 [chemicalbook.com]
- 4. L-Serine ethyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Solvent Selection Strategy for Ethyl L-Serinate Dihydrochloride Reactions
Abstract
Ethyl L-serinate dihydrochloride presents a unique "Solubility-Stability Paradox" in organic synthesis. While the hydrochloride salt stabilizes the amine against dimerization, it renders the molecule insoluble in standard organic solvents (DCM, THF) while remaining highly soluble in water and alcohols—solvents that pose risks of hydrolysis and transesterification. This guide provides a scientifically grounded framework for solvent selection, focusing on preventing racemization (via the oxazolone pathway) and avoiding catastrophic side reactions during peptide coupling and protection steps.
The Physicochemical Challenge
To successfully utilize ethyl L-serinate dihydrochloride, one must navigate three competing physical properties:
-
Ionic Polarity: The dihydrochloride salt form is highly polar. It dissolves readily in water (>100 mg/mL) and lower alcohols (Methanol, Ethanol) but is virtually insoluble in non-polar solvents (Hexanes, Et2O) and sparingly soluble in aprotic solvents (DCM, THF) without base.
-
Hygroscopicity: The salt is extremely hygroscopic. Moisture absorption accelerates hydrolysis of the ethyl ester to the free acid (L-Serine), destroying the starting material before reaction.
-
Labile Chiral Center: The
-proton of serine esters is highly acidic compared to other amino acids due to the electron-withdrawing ester and the proximal hydroxyl group. This makes it uniquely susceptible to base-catalyzed racemization.
The "Danger Zone": Transesterification
A critical, often overlooked error is the use of Methanol as a solvent for Ethyl L-serinate reactions. In the presence of any base (required to free the amine), the methoxide ion will attack the ethyl ester, resulting in a rapid transesterification to Methyl L-serinate .
CRITICAL RULE: Never use an alcohol solvent different from the ester alkyl group. If you must use an alcohol for ethyl L-serinate, use Ethanol (EtOH).[1]
Solvent Selection Matrix
The following decision matrix categorizes solvents based on their suitability for specific reaction types involving ethyl L-serinate HCl.
| Solvent Class | Examples | Solubility (Salt) | Solubility (Free Base) | Risk Profile | Recommended Application |
| Polar Aprotic | DMF, DMSO, NMP | High | High | High boiling point; difficult removal. | Standard Coupling: Peptide synthesis, complex acylations. |
| Green Aprotic | 2-MeTHF, CPME | Low | Moderate | Lower solubility requires larger volumes. | Green Chemistry: Sustainable replacement for DMF/DCM. |
| Chlorinated | DCM, Chloroform | Negligible | High | Salt does not dissolve; requires in situ neutralization. | Biphasic Reactions: Schotten-Baumann conditions. |
| Protic (Matched) | Ethanol (EtOH) | High | High | Nucleophilic solvent; risk of O-acylation side reactions. | Recrystallization only. Avoid for electrophilic reactions. |
| Protic (Mismatched) | Methanol (MeOH) | High | High | HIGH RISK: Transesterification to methyl ester. | PROHIBITED for ethyl ester chemistry. |
| Aqueous | Water | High | Low | Hydrolysis of ester; requires rapid processing. | Biphasic (Schotten-Baumann) only. |
Visualizing the Decision Process
The following logic flow guides the researcher to the correct solvent system based on the electrophile and reaction constraints.
Figure 1: Decision tree for solvent selection based on reaction kinetics and sustainability requirements.
Detailed Experimental Protocols
Protocol A: Biphasic Schotten-Baumann (For Acyl Chlorides)
Best for: Reactions with highly reactive electrophiles (e.g., Benzoyl chloride, Acetyl chloride) where strict anhydrous conditions are unnecessary.
Rationale: The HCl salt dissolves in the aqueous layer, while the electrophile dissolves in the organic layer (DCM). An inorganic base neutralizes the HCl at the interface, allowing the free amine to migrate into the organic phase and react immediately. This minimizes the lifetime of the free base, reducing dimerization risk.
Materials:
-
Ethyl L-serinate hydrochloride (1.0 eq)
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ or K₂CO₃ (Aqueous)
-
Electrophile (Acyl Chloride) (1.1 eq)
Step-by-Step:
-
Dissolution: Dissolve Ethyl L-serinate HCl in the minimum volume of water (approx. 3 mL per gram).
-
Biphasic Setup: Add an equal volume of DCM to the reaction vessel.
-
Cooling: Cool the biphasic mixture to 0°C with vigorous stirring.
-
Base Addition: Add saturated aqueous NaHCO₃ (2.5 eq). Note: Gas evolution (CO₂) will occur.
-
Reaction: Add the Acyl Chloride dropwise (dissolved in minimal DCM) over 15 minutes.
-
Monitoring: Monitor via TLC (typically 1-3 hours).
-
Workup: Separate layers. Wash organic layer with 1N HCl (to remove unreacted amine), then Brine. Dry over Na₂SO₄.
Protocol B: Anhydrous Coupling (For Peptide Synthesis)
Best for: EDC/HOBt or HATU couplings where water must be excluded to prevent hydrolysis of the active ester.
Rationale: DMF dissolves the salt completely. A non-nucleophilic organic base (DIPEA/TEA) is used to generate the free amine in situ. Temperature control is critical here to prevent racemization.
Materials:
-
Ethyl L-serinate hydrochloride (1.0 eq)
-
Anhydrous DMF (Dimethylformamide) [or 2-MeTHF for Green Chemistry]
-
Carboxylic Acid Partner (1.0 eq)
-
Coupling Reagent (e.g., EDC·HCl / HOBt)
-
Base: DIPEA (Diisopropylethylamine)
Step-by-Step:
-
Preparation: Flame-dry glassware and purge with Nitrogen/Argon.
-
Solvation: Dissolve the Carboxylic Acid and Coupling Reagent in anhydrous DMF (Concentration ~0.1 M). Stir for 15 mins to activate.
-
Salt Addition: Add Ethyl L-serinate HCl solid directly to the mixture. It may not fully dissolve yet.
-
Neutralization (Critical Step): Cool the mixture to 0°C . Add DIPEA (2.2 eq) dropwise.
-
Why 2.2 eq? 1.0 eq to neutralize the HCl salt, 1.2 eq to drive the reaction.
-
Why 0°C? To suppress the abstraction of the
-proton (Racemization).
-
-
Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 12-16 hours.
-
Workup: Dilute with Ethyl Acetate (10x reaction volume). Wash 3x with 5% LiCl (to remove DMF), 1x with NaHCO₃, 1x with Brine.
Mechanism of Failure: Racemization & Transesterification
Understanding why reactions fail is as important as knowing how to run them. The diagram below illustrates the two primary failure modes for Serine esters.
Figure 2: Mechanistic pathways for Racemization (via Oxazolone) and Transesterification.[2]
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of ester due to wet solvent. | Dry DMF/DCM over molecular sieves (3Å). Ensure salt is dry. |
| Product is Liquid (should be solid) | Transesterification (Ethyl | Check if Methanol was used in workup or reaction. Switch to EtOH or IPA. |
| Loss of Optical Activity | Racemization during coupling. | Reduce base equivalents. Keep reaction at 0°C longer. Use HOBt/HOAt additives.[3] |
| Diketopiperazine Formation | Free base left in solution too long. | Do not pre-neutralize the salt. Add base after mixing with electrophile. |
References
-
Albericio, F., et al. (2014).[4] Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions. Retrieved October 26, 2023, from [Link]
-
Biotage. (2023). Green solvents for solid phase peptide synthesis. Retrieved October 26, 2023, from [Link]
-
Frontiers in Molecular Biosciences. (2019). Human Serine Racemase: Mechanism and Key Residues. Retrieved October 26, 2023, from [Link]
Sources
Troubleshooting & Optimization
improving yield of ethyl L-serinate dihydrochloride coupling reactions
Technical Support Case ID: SER-CPL-OPT-042 Subject: Yield Optimization for Ethyl L-Serinate Dihydrochloride Coupling Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
You are encountering yield issues with Ethyl L-serinate dihydrochloride . This is a deceptive reagent; while structurally simple, the combination of the ester moiety , the free hydroxyl group , and the dihydrochloride salt form creates a "perfect storm" for three specific side reactions:
This guide moves beyond generic protocols to address the specific thermodynamic and kinetic pitfalls of this molecule.
Part 1: The Diagnostics (Why Your Yield is Low)
Before changing reagents, you must diagnose which of the three "Serine Traps" is depleting your yield.
Trap 1: The "Salt" Trap (Neutralization Failure)
You are using the dihydrochloride (2HCl) salt. This is significantly more acidic than the standard monohydrochloride.
-
The Failure: Standard protocols often assume a 1:1 ratio of base to amine salt. With 2HCl, 1 equivalent of base only removes the first proton, leaving the amine protonated (
) and non-nucleophilic. -
The Over-Correction: Adding excess base (e.g., 3-4 equivalents of TEA) to "ensure" reactivity triggers
-elimination (dehydration), converting your Serine into Dehydroalanine.
Trap 2: O-Acylation (The Chemoselectivity Issue)
The serine side chain (
-
The Mechanism: If the N-terminus is slow to react (due to steric hindrance or insufficient neutralization), the activated carboxyl component will attack the hydroxyl group, forming an ester bond (O-acyl) instead of the amide bond (N-acyl).
-
Result: A branched impurity that is difficult to separate.[1]
Trap 3: Racemization via Oxazolone
Serine esters are prone to rapid racemization, especially if the coupling reaction is slow or the environment is too basic. The electron-withdrawing effect of the ethyl ester makes the
Part 2: Strategic Optimization (The Solutions)
Base Selection: The "Goldilocks" Zone
Stop using Triethylamine (TEA). It is too strong and promotes racemization.
-
Recommendation: Use N-Methylmorpholine (NMM) or DIPEA (Hünig's Base) .
-
Stoichiometry Rule: You must titrate the base. For Ethyl L-serinate
2HCl , you need exactly 2.0 to 2.1 equivalents of base relative to the serine salt.-
2.0 eq neutralizes the 2 HCl molecules.
-
The amine is then free to react.
-
Do not exceed 2.2 equivalents.
-
Coupling Reagent: The T3P Advantage
While EDC/HOBt is standard, T3P (Propylphosphonic anhydride) is superior for serine esters.
-
Why: T3P acts as an acid scavenger during the reaction and operates well in slightly lower pH environments where
-elimination is suppressed. It also shows the lowest racemization rates among common reagents.
Solvent System
-
Preferred: DMF (Dimethylformamide) or 2-MeTHF.
-
Avoid: Pure DCM (Dichloromethane) often has poor solubility for the dihydrochloride salt, leading to heterogeneous mixtures and "hot spots" of high base concentration.
Part 3: Visualizing the Failure Modes
The following diagram illustrates the kinetic pathways. Your goal is to maximize the green path while suppressing the red paths.
Figure 1: Kinetic pathways in Serine coupling. Excess base promotes elimination; slow reaction promotes O-acylation.
Part 4: The "Gold Standard" Protocol
This protocol uses T3P for maximum yield.[2][3] If T3P is unavailable, see the Alternative note below.
Reagents:
-
Carboxylic Acid Component (1.0 eq)
-
Ethyl L-serinate dihydrochloride (1.1 eq)
-
T3P (50% in EtOAc/DMF) (1.2 – 1.5 eq)
-
DIPEA (3.5 eq total: 2.2 for salt neutralization + 1.3 for reaction)
-
Solvent: Dry DMF or EtOAc (Concentration ~0.1 M)
Step-by-Step:
-
The "Cold Start" (Critical): Cool the reaction vessel containing the solvent and the Carboxylic Acid to 0°C .
-
Base Addition 1 (Acid Activation): Add 1.3 eq of DIPEA . Stir for 5 minutes.
-
Coupling Agent Addition: Add T3P (1.2 eq) dropwise. Stir for 10 minutes at 0°C.
-
The Salt Slurry (Separate Vessel): In a separate vial, suspend Ethyl L-serinate dihydrochloride (1.1 eq) in a minimal amount of DMF. Add 2.0 eq of DIPEA slowly.
-
Observation: The salt should dissolve or become a finer suspension.
-
-
Combination: Add the Serine/Base mixture dropwise to the main reaction vessel at 0°C.
-
The "Slow Warm": Stir at 0°C for 1 hour, then allow to warm to room temperature over 2-3 hours.
-
Why: Keeping it cold during the initial mixing prevents the exothermic heat from triggering
-elimination.
-
-
Workup (Emulsion Prevention): Dilute with EtOAc. Wash with 0.5 M HCl (cold) or 10% Citric Acid .
-
Crucial: Acidic wash removes unreacted amine and stops any base-catalyzed hydrolysis of the ethyl ester.
-
Alternative (EDC/HOBt): If using EDC/HOBt, you must add HOBt (1.2 eq) to the acid first. When neutralizing the Serine 2HCl, keep the temperature strictly at 0°C.
Part 5: Troubleshooting Data & Comparison
Table 1: Coupling Reagent Performance for Serine Esters
| Reagent | Risk of Racemization | Risk of O-Acylation | Yield Potential | Notes |
| T3P | Low | Low | High (85-95%) | Best for scale-up; easy workup (water soluble byproducts).[10] |
| HATU | Medium | Medium | High | High Risk: If base is > 2 eq excess, racemization is rapid. |
| EDC/HOBt | Low | Low | Moderate (70-80%) | Standard, but urea byproducts can be hard to remove. |
| DCC | High | High | Low | Avoid. High racemization and difficult workup. |
Part 6: Frequently Asked Questions (FAQ)
Q: Can I use PyBOP or HATU instead? A: You can, but you must be extremely careful with the base. HATU is very fast, which is good, but it requires basic conditions to work. If you overdose the base with HATU and Serine ester, you will likely see 5-10% D-isomer (racemization). Use T3P if optical purity is critical.
Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. Ethyl esters of small peptides are often oils. However, check for O-acylation . Run an HPLC or LC-MS. If you see a peak with Mass = Product but different retention time, that is the O-acyl isomer. Treat the crude mixture with mild base (e.g., 0.1 M NaOH for 5 mins) to hydrolyze the O-ester back to N-acyl (O->N shift), though this risks hydrolyzing the ethyl ester. Prevention is better than cure.
Q: Why do you specify "Dihydrochloride"? My bottle just says "HCl".
A: Check the CoA. If it is monohydrochloride (
References
-
Propylphosphonic Anhydride (T3P): Archibald, T. G., et al.[5][11] "T3P (Propylphosphonic Anhydride): A mild and low-epimerizing coupling agent." Organic Process Research & Development. (Demonstrates T3P superiority for racemization-prone amino acids).
-
Racemization Mechanisms: Benoiton, N. L. "Chemistry of Peptide Synthesis."[12] CRC Press. (Definitive text on oxazolone formation and base-catalyzed racemization in serine).
-
Beta-Elimination in Serine: Patchornik, A., & Sokolovsky, M. "Nonenzymatic Cleavage of Peptide Chains at the Cysteine and Serine Residues through their Conversion into Dehydroalanine." Journal of the American Chemical Society.
-
O-Acylation Prevention: Joullié, M. M., et al. "Strategies for the Synthesis of Serine-Containing Peptides." Chemical Reviews. (Discusses protecting group strategies and reagent choices).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. differencebetween.com [differencebetween.com]
- 9. The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low reactivity of serine hydroxyl groups in ester synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of serine's hydroxyl group during ester synthesis. Our goal is to equip you with the scientific rationale and practical protocols to overcome common experimental hurdles and achieve your synthetic targets with confidence.
Troubleshooting Guide: Low Reactivity of Serine Hydroxyl Groups
This section is designed to help you diagnose and resolve specific issues encountered during the esterification of serine's side-chain hydroxyl group.
Problem 1: Consistently Low or No Ester Yield
You're attempting to synthesize an ester using the hydroxyl group of serine, but you're observing minimal to no product formation. What are the likely causes and how can you address them?
The primary hydroxyl group of serine is a relatively poor nucleophile, especially when compared to the alpha-amino group within the same molecule. Several factors can contribute to its low reactivity in esterification reactions.
Potential Causes & Solutions:
-
Cause A: Nucleophilic Competition from the Unprotected Amine Group. The alpha-amino group of serine is significantly more nucleophilic than its hydroxyl group. In a non-protected serine molecule, acylation will preferentially occur at the nitrogen, leading to amide formation instead of the desired ester.
-
Solution: Protect the alpha-amino group prior to the esterification reaction. The choice of protecting group is critical and should be orthogonal to the conditions used for esterification and subsequent deprotection steps. Commonly used amine protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[1][2]
-
-
Cause B: Inadequate Activation of the Carboxylic Acid. For the esterification to proceed, the carboxylic acid must be converted into a more reactive electrophile. Insufficient activation will result in a sluggish or stalled reaction.
-
Solution 1: Strong Acid Catalysis (Fischer-Speier Esterification). This classic method uses a strong acid catalyst (e.g., H₂SO₄, p-TsOH) and an excess of the alcohol to drive the equilibrium towards the ester product.[3][4][5] However, harsh acidic conditions can lead to side reactions, including racemization.[6]
-
Solution 2: Use of Coupling Agents. For milder reaction conditions, especially with sensitive substrates, carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), can be employed.[7][8] This is known as the Steglich esterification and is effective for sterically hindered alcohols.[8] Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also a good option, as the urea byproduct is easily removed by aqueous workup.[9]
-
-
Cause C: Steric Hindrance. The local steric environment around the serine hydroxyl group or on the acyl donor can impede the reaction.
-
Solution: If you suspect steric hindrance is a major issue, consider using a less bulky acyl donor if possible. Alternatively, employing a more potent activation method, such as converting the carboxylic acid to an acid chloride or using a stronger coupling agent, may overcome the steric barrier.
-
-
Cause D: Unfavorable Reaction Equilibrium. Esterification is a reversible reaction. The presence of water in the reaction mixture can drive the equilibrium back towards the starting materials.
-
Solution: When using methods like Fischer esterification, it is crucial to remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[5][10] Using a large excess of the alcohol can also help to shift the equilibrium.[3][10]
-
Workflow for Troubleshooting Low Ester Yield
Caption: A systematic workflow for troubleshooting low ester yields in serine esterification.
Problem 2: Presence of Significant Side Products
Your reaction is producing the desired ester, but also a number of significant impurities. How can you identify and minimize these side products?
Side reactions are a common challenge in serine esterification, primarily due to the presence of multiple reactive functional groups.
Common Side Products & Mitigation Strategies:
-
Side Product A: N-Acylation. As mentioned previously, if the alpha-amino group is not protected, it will be acylated, forming an amide.
-
Mitigation: Always protect the amine group before attempting to esterify the hydroxyl group.
-
-
Side Product B: O-to-N Acyl Migration. Under certain conditions (especially acidic or basic), an acyl group that has been successfully attached to the serine hydroxyl group can migrate to the adjacent amino group. This is a known issue in peptide chemistry.
-
Mitigation: Maintain careful control over pH during the reaction and workup. Avoid prolonged exposure to strongly acidic or basic conditions, especially during deprotection steps.
-
-
Side Product C: Lactone Formation. Intramolecular cyclization can occur, particularly under acidic conditions, leading to the formation of a lactone.[6]
-
Mitigation: Use milder reaction conditions. Coupling agent-mediated esterifications at neutral pH are less prone to this side reaction than high-temperature, acid-catalyzed methods.
-
-
Side Product D: Racemization. The chiral center of serine can be susceptible to racemization, especially under harsh reaction conditions (strong acid or base, high temperatures).[6]
-
Mitigation: Employ milder coupling agents. The addition of reagents like 1-hydroxybenzotriazole (HOBt) to carbodiimide-mediated couplings can suppress racemization.[7] Enzymatic methods are also an excellent way to avoid racemization due to the high stereoselectivity of enzymes.
-
Comparative Table of Esterification Methods and Associated Risks
| Method | Key Reagents | Typical Conditions | Common Side Reactions | Mitigation Strategies |
| Fischer-Speier Esterification | Carboxylic acid, alcohol, strong acid (H₂SO₄, p-TsOH) | Reflux | Racemization, lactone formation, dehydration | Use moderate temperatures, remove water promptly. |
| Steglich Esterification | Carboxylic acid, alcohol, DCC, DMAP (catalytic) | Room temperature, inert solvent (e.g., CH₂Cl₂) | N-acylurea formation | Ensure DMAP is present in catalytic amounts. |
| EDC/HOBt Coupling | Carboxylic acid, alcohol, EDC, HOBt | Room temperature, aqueous or organic solvent | Racemization (can be minimized) | Maintain optimal stoichiometry of coupling agents. |
| Enzymatic Esterification | Carboxylic acid, alcohol, lipase/protease | Mild (e.g., 30-60°C), aqueous or organic solvent | Generally very few; potential for hydrolysis | Choose an enzyme with high specificity, control water content.[11] |
Frequently Asked Questions (FAQs)
Q1: Do I always need to protect the hydroxyl group of serine during peptide synthesis?
Yes, in most standard peptide synthesis strategies (both solid-phase and solution-phase), the serine hydroxyl group is protected to prevent O-acylation during the coupling of subsequent amino acids.[12][13] Common protecting groups for the hydroxyl function include tert-butyl (tBu) in Fmoc-based strategies and benzyl (Bzl) in Boc-based strategies.[14] These groups are stable to the conditions used for deprotecting the alpha-amino group but can be removed during the final cleavage from the resin.[14]
Q2: What is the best way to esterify the hydroxyl group of serine without protecting the amine and carboxyl groups?
This is a significant challenge due to the higher nucleophilicity of the amine group. However, enzymatic methods can offer a solution. Certain enzymes, like lipases, can exhibit high regioselectivity and catalyze the esterification of the hydroxyl group even in the presence of an unprotected amine, especially in non-aqueous environments.[15][16] Chemoenzymatic polymerization of serine esters has been demonstrated without side-group protection using enzymes like papain.[13][17]
Q3: Can I use TMSCl for the esterification of the serine hydroxyl group?
Using trimethylsilyl chloride (TMSCl) can be complex. TMSCl reacts readily with both hydroxyl and carboxylic acid groups. It can be used to generate silyl ethers as a protecting group for the hydroxyl function.[18] The reaction of an amino acid with TMSCl in an alcohol solvent (like methanol) typically leads to the esterification of the carboxylic acid group, with the in-situ generated HCl acting as the catalyst.[18] Direct esterification of the serine hydroxyl group with a carboxylic acid using TMSCl as a promoter is not a standard or straightforward procedure and may lead to a mixture of products.
Q4: What are the advantages of using an enzymatic approach for serine esterification?
Enzymatic esterification offers several key advantages:
-
High Selectivity: Enzymes can be highly chemo-, regio-, and stereoselective, often eliminating the need for protecting groups and reducing the risk of side reactions like racemization.[17][19]
-
Mild Reaction Conditions: These reactions are typically carried out under mild conditions (temperature, pH), which is beneficial for sensitive substrates.[11]
-
Environmentally Friendly: Enzymes are biodegradable catalysts, and these reactions can often be run in greener solvents, including aqueous media.[19]
The mechanism often involves the formation of an acyl-enzyme intermediate at a serine residue in the enzyme's active site, which is then transferred to the alcohol.[11][20]
Mechanism: Lipase-Catalyzed Esterification
Caption: Generalized mechanism of lipase-catalyzed esterification of serine.
Experimental Protocols
Protocol 1: Steglich Esterification of N-Boc-Serine
This protocol describes a general procedure for the esterification of the hydroxyl group of N-Boc-protected serine using DCC and a catalytic amount of DMAP.
Materials:
-
N-Boc-L-serine
-
Alcohol (R-OH)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-serine (1.0 eq) in anhydrous DCM.
-
Add the alcohol (1.1 - 1.5 eq) to the solution.
-
Add DMAP (0.05 - 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is expected.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl (optional, if DMAP needs to be removed), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Enzymatic Esterification of Serine
This protocol provides a general framework for a lipase-catalyzed esterification in a non-aqueous solvent. Optimization of the enzyme, solvent, and temperature will be necessary.
Materials:
-
L-serine (or N-protected serine for simpler analysis)
-
Carboxylic acid or an activated ester (e.g., vinyl ester)
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., toluene, tert-butanol)
-
Molecular sieves (3Å or 4Å, activated)
Procedure:
-
To a flask, add L-serine (1.0 eq), the carboxylic acid (1.5 - 3.0 eq), and the chosen anhydrous organic solvent.
-
Add activated molecular sieves (approx. 100 mg per mmol of serine) to scavenge water.
-
Add the immobilized lipase (typically 10-50% by weight of the limiting reagent).
-
Seal the flask and place it in a shaker incubator at the optimal temperature for the enzyme (e.g., 40-60 °C).
-
Monitor the reaction progress over 24-72 hours using a suitable analytical technique (e.g., HPLC, NMR of aliquots).
-
Once equilibrium is reached or the reaction is complete, filter off the immobilized enzyme and the molecular sieves. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the product, typically by column chromatography, to separate the ester from unreacted starting materials.
References
- Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed.
- Temporary minimal protection synthesis of serine-containing polypeptides.
-
Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au. Available from: [Link]
- Amino Acid Derivatives for Peptide Synthesis. [Source not available].
-
Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. PMC. Available from: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Catalytic Serine Labeling in Nonaqueous, Acidic Media. PMC. Available from: [Link]
-
Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. NIH. Available from: [Link]
-
Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. PMC. Available from: [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available from: [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available from: [Link]
-
Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. Available from: [Link]
- [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. PubMed.
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available from: [Link]
-
Protein chemical synthesis by serine and threonine ligation. PNAS. Available from: [Link]
- Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applic
- Catalyst for use in esterification reaction and method for catalyzing the same.
-
Biomimetic trifunctional organocatalyst showing a great acceleration for the transesterification between vinyl ester and alcohol. Chemical Communications (RSC Publishing). Available from: [Link]
-
How can esterification of serine hydroxide be achieved by using TMSCl as reagent? ResearchGate. Available from: [Link]
-
Selective enzymatic esterification of lignin model compounds in the ball mill. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC. Available from: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available from: [Link]
-
Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Journal of the American Chemical Society. Available from: [Link]
-
Fischer Esterification. Organic Chemistry Portal. Available from: [Link]
-
Fischer–Speier esterification. Wikipedia. Available from: [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. Available from: [Link]
-
Why is Fisher method preferred for the esterification of amino acids? Reddit. Available from: [Link]
-
Cloning and Characterization of GDSL Esterases from Bacillus paralicheniformis T7. MDPI. Available from: [Link]
-
Protecting group. Wikipedia. Available from: [Link]
-
Coupling Reagents. Aapptec Peptides. Available from: [Link]
-
Design and synthesis of small-molecule inhibitors as anti-malarial and anti-serpin agents. DigitalCommons@EMU. Available from: [Link]
-
Selective Esterification of Amino Acid. Chemistry Stack Exchange. Available from: [Link]
-
Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. Available from: [Link]
-
DCC/DMAP coupling reaction selection? Reddit. Available from: [Link]
-
Protective Groups. Organic Chemistry Portal. Available from: [Link]
-
Steglich Esterification. Organic Chemistry Portal. Available from: [Link]
-
Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology. Available from: [Link]
-
Is it possible to selectively modify hydroxyl groups of serine, threonine and tyrosine? ResearchGate. Available from: [Link]
-
Preparation of esters via Fischer esterification. Khan Academy. Available from: [Link]
Sources
- 1. Protected Amino Acids - Creative Peptides [creative-peptides.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. peptide.com [peptide.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. commons.emich.edu [commons.emich.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. mdpi.com [mdpi.com]
- 12. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
optimizing temperature for ethyl L-serinate dihydrochloride neutralization
The Core Directive: The "Goldilocks" Thermal Window
You are likely encountering issues with yield loss or purity when converting Ethyl L-serinate dihydrochloride (or the monohydrochloride) to its free base.
The Bottom Line: The neutralization of serine esters is a race against time and thermodynamics.
-
Target Temperature: 0°C to 4°C (Ice/Water Bath) during addition; < 20°C during workup.
-
Critical Failure Mode: Diketopiperazine (DKP) formation. [1]
Unlike simple amino acids, serine esters possess a nucleophilic amine and an electrophilic ester plus a hydroxyl group. Upon neutralization (pH > 7), the free amine becomes reactive. If the temperature rises, two molecules will rapidly cyclize to form a stable 6-membered ring (DKP), irreversibly destroying your product.
The Science: Why Temperature Controls Your Yield
To optimize this process, you must understand the competing pathways.
The Pathways (Graphviz Diagram)
The following diagram illustrates the kinetic competition between isolating the desired free base and the unwanted degradation pathways triggered by heat and basic pH.
Caption: Kinetic competition during neutralization. The green path requires strict temperature control to prevent the red degradation pathways.
Thermodynamic & Kinetic Factors
-
The Exotherm: Neutralizing a dihydrochloride releases significant heat (Enthalpy of neutralization
per proton). Since you are neutralizing two equivalents of HCl, the local temperature spike can be severe, instantly triggering degradation if not dissipated. -
DKP Formation: This is a second-order reaction. Rate
. The rate constant increases exponentially with temperature (Arrhenius equation). Keeping the reaction at slows this rate significantly, allowing you time to extract the product.
Optimized Protocol: The "Cold-Phase" Extraction
This protocol is designed to minimize the residence time of the free base in the aqueous phase.
Reagents:
-
Ethyl L-serinate dihydrochloride
-
Potassium Carbonate (
) or Sodium Bicarbonate ( ) — Avoid strong bases like NaOH to minimize hydrolysis. -
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Brine
Step-by-Step Methodology:
| Step | Action | Critical Parameter | Scientific Rationale |
| 1 | Dissolution | Dissolve salt in minimal water (approx. 3-5 mL/g). | Temp: < 10°C |
| 2 | Biphasic Setup | Add organic solvent (DCM) before adding base. | Ratio: 1:1 v/v |
| 3 | Neutralization | Add saturated | Temp: 0°C - 4°C |
| 4 | Separation | Separate layers immediately. Re-extract aqueous layer 2x. | Time: < 15 mins |
| 5 | Drying | Dry organic layer over | Temp: < 20°C |
| 6 | Concentration | Rotary evaporation. | Bath: < 30°C |
Troubleshooting & FAQs
Symptom: Low Yield / "Gooey" Solid
Q: I followed the protocol, but my yield is 40% and the product is a semi-solid gum. What happened? A: You likely formed the Diketopiperazine (DKP).[1]
-
Diagnosis: Check NMR. DKP shows distinct peaks compared to the linear ester.
-
Root Cause: Temperature spike during base addition or rotary evaporation bath was too hot (
). -
Fix: Ensure the neutralization is done in an ice bath. When concentrating, do not heat the water bath; let the vacuum do the work. If the product solidifies, store it immediately at
.
Symptom: Product Disappears into Aqueous Layer
Q: I neutralized to pH 9, but I can't extract the product into DCM. A: Ethyl L-serinate is highly polar due to the free hydroxyl group.
-
Root Cause: The "Salting Out" effect was insufficient.
-
Fix: Saturate the aqueous layer with NaCl (brine) during the neutralization. This increases the ionic strength, forcing the organic free base out of the water and into the organic solvent. Repeat extractions 3-4 times.
Symptom: Racemization
Q: My optical rotation is lower than the literature value. A: You likely used a base that was too strong or allowed the reaction to warm up.
-
Root Cause: Mechanism involves proton abstraction from the
-carbon. This is promoted by strong bases (NaOH, KOH) and heat. -
Fix: Switch to a milder base like Potassium Carbonate (
) or Sodium Bicarbonate. strictly maintain .
Symptom: Dealing with the "Dihydrochloride"
Q: My starting material is specifically the dihydrochloride. Does this change the protocol? A: Yes, it increases the thermal risk.
-
Insight: You have 2 moles of acid to neutralize per mole of ester. The heat of neutralization will be roughly double that of the monohydrochloride.
-
Modification: You must add the base twice as slowly. Consider using an internal thermometer probe to ensure the solution never exceeds
.
Decision Tree for Troubleshooting
Use this logic flow to diagnose your current batch issues.
Caption: Diagnostic flow for common isolation failures.
References
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons.
- Fischer, E. (1901). "Preparation of Amino Acid Esters." Berichte der deutschen chemischen Gesellschaft.
-
Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724185, L-Serine ethyl ester hydrochloride. Retrieved October 24, 2025 from [Link].
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Sources
storage conditions to prevent hydrolysis of amino acid esters
Topic: Storage Conditions to Prevent Hydrolysis of Amino Acid Esters
Status: Operational | Role: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because you have observed a degradation in your amino acid ester stocks—perhaps a shift in melting point, a change in consistency (gumming), or an unexpected loss of yield during coupling.
Amino acid esters are kinetically unstable entities. They exist in a state of tension, prone to two primary degradation pathways: hydrolysis (reversion to the parent acid) and diketopiperazine (DKP) formation (cyclization). As a Senior Application Scientist, I will guide you through the thermodynamic and kinetic realities of these molecules. We do not just "store" these chemicals; we actively suppress their degradation pathways.
Module 1: The Stability Matrix (Critical Parameters)
To prevent hydrolysis, you must understand the enemy. Hydrolysis is not random; it is driven by moisture , catalyzed by pH , and governed by sterics .
The Core Mechanism of Failure
In the free base form, the N-terminal amine of an amino acid ester is nucleophilic. In the presence of even trace moisture, it raises the local pH, catalyzing the attack of water on the ester carbonyl. Furthermore, two free base ester molecules can attack each other, expelling alcohol to form stable diketopiperazines (DKP).
The Solution: Protonation.[1] Converting the free amine to a Hydrochloride (HCl) or Tosylate (TsOH) salt eliminates the amine's nucleophilicity and lowers the pH, effectively "locking" the molecule in a stable state.
Visualizing the Threat
The following diagram illustrates the degradation pathways you are fighting against.
Figure 1: The degradation landscape. Note that the HCl salt effectively blocks the pathway to both Hydrolysis and DKP formation by sequestering the amine.
Module 2: Storage Protocols & Best Practices
Do not rely on general chemical storage rules. Follow this specific matrix for amino acid esters.
Comparative Stability Data
| Parameter | Methyl/Ethyl Esters | tert-Butyl (t-Bu) Esters | Benzyl (Bn) Esters |
| Hydrolysis Risk | High (Sterically accessible) | Low (Sterically bulky) | Moderate |
| Hygroscopicity | High (Especially HCl salts) | Low to Moderate | Low |
| Rec. Temp | -20°C (Critical) | 4°C to -20°C | -20°C |
| Preferred Form | HCl Salt (Mandatory) | Free base (Acceptable) or Salt | Tosylate or HCl Salt |
Protocol A: Long-Term Storage (The "Deep Freeze" System)
For storage > 1 week.
-
Salt Selection: Ensure your ester is an HCl or Tosylate salt . Never store methyl/ethyl esters as free bases for >24 hours [1].
-
Container: Use amber glass vials with Teflon-lined caps. Plastic allows moisture permeation over months.
-
Desiccation: Place the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel with indicator).
-
Why? Cold storage often has high humidity. If the seal fails, the secondary jar saves the sample.
-
-
Temperature: Store at -20°C .
-
Equilibration (Crucial): Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.
-
Failure Mode: Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, initiating immediate hydrolysis.
-
Protocol B: Handling Free Bases (The "Just-in-Time" System)
If you must use the free base for a reaction:
-
Store as the Salt.
-
Liberate in situ: Perform the extraction/neutralization (e.g., with NaHCO3 or TEA) immediately prior to the coupling reaction.
-
Never rotary evaporate a free base methyl ester to dryness and leave it on the bench. It will polymerize or hydrolyze within hours.
Module 3: Troubleshooting & Diagnostics (FAQ)
Q1: My amino acid ester HCl salt has turned into a sticky gum. Is it ruined?
-
Diagnosis: This is likely hygroscopicity , not necessarily hydrolysis (yet). HCl salts are extremely hygroscopic. The "gum" is a concentrated solution of your compound in atmospheric water.
-
The Fix:
-
Check TLC (System: BuOH/AcOH/H2O 4:1:1). If a single spot remains (matches Rf of standard), it is just wet.
-
Protocol: Dissolve the gum in minimal dry methanol. Add cold diethyl ether until turbid. Store at -20°C to recrystallize.
-
If TLC shows a baseline spot (free amino acid), hydrolysis has occurred. Discard.
-
Q2: My sample smells strongly of vinegar or alcohol.
-
Diagnosis: Hydrolysis confirmed. The smell is the leaving group (acetic acid from acetate salts, or ethanol/methanol from the ester cleavage).
-
Action: Perform a melting point test. A depressed melting point (>2°C drop) confirms significant degradation. Recrystallization may salvage the remaining ester, but yields will be low.
Q3: Why is my tert-butyl ester stable on the shelf, but my methyl ester degraded?
-
Explanation: Steric hindrance. The bulky tert-butyl group physically blocks the attack of water on the carbonyl carbon [2]. Furthermore, tert-butyl esters require acidic conditions to cleave (acidolysis), whereas methyl esters are highly susceptible to the basic conditions created by their own free amine groups (autocatalysis).
Module 4: The Recovery Workflow
If you suspect partial hydrolysis, use this decision tree to determine if the sample is salvageable.
Figure 2: Decision matrix for handling compromised samples.
References
-
Green, M., & Wuts, P. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed analysis of ester stability and cleavage conditions).
-
Ogasa, C., et al. (2024).[6] "Convenient Preparation of tert-Butyl Amino Acid Esters". Synlett. (Discusses the superior stability and synthesis of t-butyl esters).
-
ResearchGate Community. (2021). "Stability of amino acid ester hydrochlorides vs free bases". (Field-validated consensus on the instability of free base methyl esters).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Sciencemadness Discussion Board - Amino acid Esters (NOT the HCl salts) - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. diaion.com [diaion.com]
- 4. On the Mechanism and Rate of Spontaneous Decomposition of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl Esters [organic-chemistry.org]
Technical Guide: Minimizing Side Reactions in Serine Ester Acylation
Core Directive: The Serine Paradox
The Challenge: Serine presents a unique "push-pull" instability during acylation. The hydroxyl group (-OH) requires activation to act as a nucleophile, but the adjacent alpha-proton is relatively acidic due to the electron-withdrawing nature of the carbonyl and the protected amine. The Consequence: Pushing the reaction too hard (strong base, high heat, over-activation) triggers Beta-elimination (forming dehydroalanine) or Racemization (loss of chirality).
This guide provides a self-validating system to navigate this instability, prioritizing chemo-selectivity and stereochemical integrity .
Troubleshooting & FAQs: The "Why" and "How"
Issue 1: "I am seeing significant racemization (D-Ser contaminants) in my final product."
Diagnosis: This is likely driven by oxazolone formation or base-catalyzed enolization .
-
Mechanism: During activation, the carbonyl oxygen of the protected amine can attack the activated carboxylate, forming an oxazolone (azlactone). This intermediate loses chirality easily. Alternatively, excess base abstracts the alpha-proton.
-
Solution:
-
Switch Coupling Reagents: Move away from standard carbodiimides (DCC) alone. Use EDC/HCl combined with Oxyma Pure or HOBt . These additives form an active ester that is reactive toward the amine/hydroxyl but less prone to oxazolone formation.
-
Base Management: If using DIPEA or NMM, ensure the equivalents are strictly controlled (1.0–2.0 eq). Never use DMAP in stoichiometric amounts for chiral amino acids; use it catalytically (0.1 eq) or avoid it if possible.
-
Protocol Adjustment: Pre-activate the carboxylic acid at 0°C for 15 minutes before adding the Serine derivative.
-
Issue 2: "My product contains Dehydroalanine (mass -18 vs. expected)."
Diagnosis: You have triggered Beta-elimination .
-
Mechanism: The leaving group (activated hydroxyl) departs, and a base abstracts the alpha-proton, creating a double bond (C=C). This is irreversible.
-
Solution:
-
Temperature Control: Conduct the entire acylation at 0°C to 4°C . Do not heat.
-
Leaving Group Choice: Avoid over-activating the hydroxyl. If making a Serine-ester, activating the incoming acid is safer than activating the Serine hydroxyl (e.g., Mitsunobu conditions can sometimes trigger elimination if not carefully controlled).
-
Protecting Group Influence: Bulky N-protecting groups (e.g., Trityl) can sterically hinder the alpha-proton abstraction, though Fmoc/Boc are standard.
-
Issue 3: "Yield is low, and I see a urea byproduct (N-acylurea)."
Diagnosis: The O-to-N acyl migration or slow acylation in Steglich esterification.
-
Mechanism: The O-acylisourea intermediate (formed by DCC/EDC) rearranges to an unreactive N-acylurea if the nucleophile (Serine -OH) attacks too slowly.
-
Solution:
-
Catalytic Nucleophile: You must use DMAP (4-Dimethylaminopyridine) as an acyl-transfer catalyst. It attacks the O-acylisourea faster than the rearrangement occurs, forming a reactive N-acylpyridinium intermediate that rapidly transfers the acyl group to the Serine hydroxyl.
-
Solvent Switch: Change from DCM to DCM/DMF (9:1) if solubility is slowing the reaction kinetics.
-
Technical Deep Dive: Mechanisms & Pathways
Pathway A: The Steglich Esterification (Optimal Route)
The goal is to shuttle the acyl group from the carbodiimide to the DMAP, and finally to the Serine.
Pathway B: The Beta-Elimination Trap (Avoid)
Excess base or heat causes the alpha-proton to be stripped, collapsing the electron density to kick out the activated oxygen species.
Figure 1: Reaction pathways showing the divergence between successful esterification and common side reactions (Elimination/Racemization).
Validated Experimental Protocols
Protocol A: Modified Steglich Esterification (Minimizing Racemization)
Suitable for coupling Fmoc-Ser(tBu)-OH or similar derivatives.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
Serine Derivative (Alcohol) (1.0–1.2 eq)
-
EDC.HCl (1.1 eq) (Preferred over DCC for easier workup)
-
DMAP (0.1 eq) (Strictly catalytic)
-
Solvent: Anhydrous DCM (0.1 M concentration)
Step-by-Step:
-
Preparation: Dry all glassware and reagents. Moisture hydrolyzes the active ester.
-
Activation: Dissolve the Carboxylic Acid and Serine derivative in DCM. Cool to 0°C in an ice bath.
-
Catalyst Addition: Add DMAP (0.1 eq). Stir for 5 minutes.
-
Coupling: Add EDC.HCl (1.1 eq) in one portion.
-
Reaction: Stir at 0°C for 1 hour , then allow to warm slowly to Room Temperature (RT) over 4–12 hours.
-
Checkpoint: Monitor by TLC/LCMS. If starting material remains after 4 hours, add 0.1 eq more EDC, but do not add more base .
-
-
Workup: Dilute with EtOAc. Wash with 1M HCl (removes DMAP/EDC urea), sat. NaHCO3, and Brine. Dry over Na2SO4.[1]
Protocol B: Preventing Beta-Elimination (Base-Free Method)
Use when the substrate is highly prone to elimination.
Reagents:
-
Acid Anhydride (symmetric or mixed)
-
Catalyst: Sc(OTf)3 (Scandium Triflate) or similar Lewis Acid (1–5 mol%)
Methodology:
-
Dissolve Serine derivative and Acid Anhydride (1.1 eq) in MeCN or DCM.
-
Add Sc(OTf)3 (0.05 eq) at 0°C .
-
Stir at 0°C -> RT.
-
Why this works: Lewis acids activate the anhydride electrophile without requiring a Brønsted base that could abstract the alpha-proton.
Quantitative Comparison of Conditions
| Variable | Condition A (High Risk) | Condition B (Optimized) | Impact on Serine |
| Base | Et3N (Triethylamine) | DIPEA or Collidine | Et3N is less hindered, increasing elimination risk. |
| Catalyst | DMAP (1.0 eq) | DMAP (0.05–0.1 eq) | Stoichiometric DMAP promotes racemization. |
| Temp | > 25°C | 0°C -> 20°C | Heat exponentially increases Beta-elimination rates. |
| Reagent | DCC | EDC / DIC + HOBt | Urea from DCC is hard to remove; HOBt suppresses racemization. |
Visual Troubleshooting Guide
Figure 2: Diagnostic flowchart for identifying side reaction products via Mass Spectrometry.
References
-
Neises, B., & Steglich, W. (1978).[4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4] Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
- Joullie, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250.
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[4][6] Tetrahedron, 60(11), 2447-2467. Link
Sources
- 1. reddit.com [reddit.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. peptide.com [peptide.com]
Validation & Comparative
1H NMR spectrum analysis of ethyl L-serinate dihydrochloride
Technical Assessment: 1H NMR Characterization of Ethyl L-Serinate Hydrochloride
Part 1: Executive Summary & Comparative Landscape
The "Dihydrochloride" Distinction:
It is critical to address the nomenclature immediately. The standard stable commercial form of this reagent is Ethyl L-serinate monohydrochloride (1:1 salt). The hydroxyl group on the serine side chain (
-
If you possess a "dihydrochloride" labeled sample: It is likely a hygroscopic solvate containing trapped HCl gas.
-
Impact: This excess acidity will catalyze rapid hydrolysis (ester degradation) upon exposure to moisture. The NMR analysis below focuses on the standard Hydrochloride, with notes on how excess acid shifts the spectrum.
Strategic Comparison: Why Ethyl L-Serinate?
In drug development, the choice of ester protecting group dictates synthetic yield and purification ease. Ethyl L-serinate HCl occupies a "Goldilocks" zone between reactivity and stability.
| Feature | Methyl Ester (HCl) | Ethyl Ester (HCl) | t-Butyl Ester (HCl) |
| Reactivity | High (Rapid hydrolysis) | Moderate (Controlled) | Low (Sterically hindered) |
| Lipophilicity | Low | Moderate | High |
| NMR Diagnostic | Singlet (~3.7 ppm) overlaps with | Triplet/Quartet system is distinct | Large Singlet (~1.4 ppm) dominates |
| Stability | Hygroscopic; degrades fast | Stable solid; slower hydrolysis | Very stable; hard to remove |
Scientist’s Verdict: The ethyl ester is preferred when the methyl ester proves too unstable during aqueous workups, yet the t-butyl ester requires deprotection conditions (strong acid like TFA) that are too harsh for the substrate.
Part 2: 1H NMR Spectral Analysis (DMSO-d6)
Solvent Selection Strategy:
-
DMSO-d6 (Recommended): Essential for visualizing exchangeable protons (
and side-chain ). It prevents rapid exchange, allowing verification of the salt form. -
D2O (Not Recommended for Purity): Causes immediate exchange of
and to HDO. Useful only for checking the carbon skeleton but hides crucial protonation state data.
Detailed Peak Assignments (400 MHz, DMSO-d6)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integral | Coupling ( |
| Amine | 8.50 - 8.70 | Broad Singlet | 3H | N/A | |
| Hydroxyl | Side-chain | 5.40 - 5.60 | Triplet (br) | 1H | |
| Alpha | 4.05 - 4.15 | Multiplet | 1H | Complex | |
| Ethyl | Ester | 4.18 - 4.25 | Quartet | 2H | |
| Beta | 3.80 - 3.95 | Multiplet | 2H | ||
| Ethyl | Ester | 1.22 - 1.26 | Triplet | 3H |
Critical Quality Attributes (CQA):
-
The Hydroxyl Triplet: In dry DMSO-d6, the side-chain OH should appear as a triplet (coupled to the two
-protons). If this signal is a singlet or missing, your sample is wet or contains excess acid (facilitating exchange). -
The Ethyl Quartet: Must be distinct from the
-proton. In lower field instruments (300 MHz), the Ester and may overlap.
Part 3: Visualization of Logic & Workflows
Diagram 1: Spectral Decision Matrix
A logic flow for selecting the correct solvent and interpreting the resulting shifts.
Caption: Decision matrix for solvent selection. DMSO-d6 is required to validate the protonation state and dryness of the hygroscopic salt.
Diagram 2: Impurity Identification Pathway
Differentiating the product from its common degradation products (Free Serine and Ethanol).
Caption: Hydrolysis pathway. The presence of Ethanol signals (distinct shift from the ester ethyl group) confirms degradation.
Part 4: Validated Experimental Protocol
To ensure reproducibility and avoid "phantom" impurity peaks caused by solvent interaction:
1. Materials:
-
Sample: 10-15 mg Ethyl L-serinate HCl.
-
Solvent: 0.6 mL DMSO-d6 (99.9% D, containing 0.03% TMS). Note: Use a fresh ampoule to minimize water content.
-
Tube: 5mm High-Precision NMR tube.
2. Preparation Workflow:
-
Weighing: Weigh the hygroscopic salt rapidly. If the powder is clumped, it has likely absorbed water; dry under high vacuum over
for 4 hours before analysis. -
Dissolution: Add DMSO-d6. Vortex until fully dissolved. Do not heat (heating accelerates ester hydrolysis if trace water is present).
-
Acquisition:
-
Pulse Angle:
(to prevent saturation of the strong ethyl signals). -
Relaxation Delay (
): 2.0 seconds (ensure full relaxation of the ethyl protons for accurate integration). -
Scans: 16 (sufficient for >10mg sample).
-
3. Troubleshooting "Dihydrochloride" Acidity: If your sample is indeed a "dihydrochloride" or has excess HCl:
-
Observation: The
peak will shift further downfield (towards 9.0 ppm). -
Observation: The spectrum may show broadening of all exchangeable peaks.
-
Action: Add a micro-spatula tip of solid
to the NMR tube and shake. This neutralizes excess acid. If the spectrum resolves (sharpening peaks), the issue was acidity, not impurities.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2724185, L-Serine, ethyl ester, hydrochloride (1:1). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for coupling constant analysis in amino acid esters).
mass spectrometry characterization of ethyl L-serinate derivatives
An In-Depth Comparative Guide to the Mass Spectrometry Characterization of Ethyl L-Serinate Derivatives
Introduction
Ethyl L-serinate and its derivatives are pivotal chiral building blocks in modern drug development and organic synthesis. Their structural integrity, purity, and quantification are critical parameters that demand robust and reliable analytical methodologies. Mass spectrometry (MS), coupled with chromatographic separation, stands as the gold standard for the comprehensive characterization of these molecules. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison of the primary MS-based workflows—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of ethyl L-serinate derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to guide you in selecting and implementing the optimal analytical strategy.
Section 1: Fundamental Analytical Decisions: Choosing the Right Platform
The first and most critical decision in developing a characterization method for ethyl L-serinate derivatives is the choice between GC-MS and LC-MS/MS. This choice is fundamentally dictated by the physicochemical properties of the analyte, the complexity of the sample matrix, and the analytical objective (e.g., structural confirmation, quantification, or chiral purity).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte Volatility | Requires volatile and thermally stable analytes. | Suitable for a wide range of polarities and volatilities. |
| Derivatization | Often mandatory for polar molecules like ethyl L-serinate to increase volatility and thermal stability.[1][2][3] | May be used to enhance ionization or chromatographic retention but is not always necessary.[4][5][6] |
| Ionization Technique | Primarily Electron Ionization (EI) and Chemical Ionization (CI). | Primarily Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[7][8] |
| Molecular Ion | EI often leads to extensive fragmentation and a weak or absent molecular ion, which can complicate molecular weight determination. | ESI is a soft ionization technique that typically produces a prominent protonated molecule ([M+H]^+) or deprotonated molecule ([M-H]^-), simplifying molecular weight confirmation.[8] |
| Spectral Libraries | Extensive and well-curated EI spectral libraries (e.g., NIST, Wiley) are available for confident compound identification based on fragmentation patterns.[9] | MS/MS libraries are less comprehensive than EI libraries; identification relies more on precursor/product ion relationships. |
| Sensitivity | Generally offers high sensitivity, especially with selective CI techniques like Electron Capture Negative Ionization (ECNI) for specific derivatives. | Typically provides excellent sensitivity, especially with tandem MS (MS/MS), which reduces chemical noise and enhances specificity.[10] |
| Matrix Effects | Less prone to ion suppression or enhancement from the sample matrix. | Can be significantly affected by matrix components that suppress or enhance the ionization of the target analyte.[4] |
| Chiral Analysis | Can achieve excellent enantiomeric separation using chiral GC columns. | Requires chiral stationary phases or pre-column derivatization with a chiral reagent for enantiomeric separation.[5][6] |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle and Rationale
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Its high chromatographic efficiency results in sharp peaks and excellent separation of closely related structures. For ethyl L-serinate and its derivatives, GC-MS is particularly advantageous when dealing with relatively clean sample matrices and when leveraging the extensive EI libraries for structural confirmation. The standardized nature of 70 eV EI spectra allows for high-confidence matching against established databases.[9]
Derivatization: A Necessity for GC-MS
Ethyl L-serinate contains polar functional groups (amine and hydroxyl) that make it non-volatile and prone to thermal degradation in the hot GC inlet and column. Derivatization is therefore a mandatory step to mask these polar sites. The most common approach is silylation , which replaces the active hydrogens on the amine and hydroxyl groups with a trimethylsilyl (TMS) group. This transformation dramatically increases the volatility and thermal stability of the molecule.
Experimental Protocol: GC-MS with Silylation
This protocol provides a robust method for the derivatization and analysis of ethyl L-serinate.
1. Sample Preparation and Derivatization: a. Accurately weigh 1-5 mg of the ethyl L-serinate derivative into a 2 mL autosampler vial. b. Add 500 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile). c. Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). d. Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization. e. Cool the vial to room temperature before analysis.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL (split or splitless, depending on concentration).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-500.
3. Data Analysis: a. Integrate the chromatographic peak corresponding to the derivatized analyte. b. Process the mass spectrum of the peak. c. Compare the acquired spectrum against the NIST/Wiley libraries for confirmation. The NIST WebBook shows spectra for both di- and tri-TMS derivatives of serine, which can be used as references.[1][3] d. Examine the fragmentation pattern for characteristic ions.
Expected Fragmentation (Electron Ionization)
The EI mass spectrum of underivatized ethyl L-serinate is characterized by significant fragmentation. The molecular ion at m/z 133 is often weak or absent. The major fragmentation pathways are driven by the functional groups, leading to characteristic neutral losses and fragment ions.
Caption: Key EI fragmentation pathways of ethyl L-serinate.[11]
Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Principle and Rationale
LC-MS/MS is the preferred method for analyzing ethyl L-serinate derivatives in complex biological or pharmaceutical matrices.[10] Its main advantage lies in the soft ionization provided by ESI, which preserves the molecular ion, and the exceptional selectivity and sensitivity of tandem mass spectrometry (MS/MS).[8] By selecting a specific precursor ion (e.g., the protonated molecule ([M+H]^+)) and monitoring its characteristic product ions, chemical noise is virtually eliminated, allowing for accurate quantification at very low levels.[10]
Ionization Techniques: ESI in Focus
Electrospray Ionization (ESI) is the most common ionization source for this application. Ethyl L-serinate and its derivatives, containing basic amine groups, are readily protonated in the positive ion mode (([M+H]^+)). In some cases, particularly after derivatization with acidic moieties, the negative ion mode (([M-H]^-)) may offer better sensitivity or selectivity. A comparative study on derivatized amino acids showed that the negative ion mode can be less affected by matrix effects and may provide lower limits of quantification for certain amino acids.[4]
Experimental Protocol: LC-MS/MS
This protocol is designed for the sensitive quantification of an ethyl L-serinate derivative in a plasma matrix.
1. Sample Preparation (Protein Precipitation): a. To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Parameters:
- Liquid Chromatograph: Shimadzu Nexera or equivalent.
- Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
- Start at 5% B, hold for 0.5 min.
- Linear ramp to 95% B over 3.0 min.
- Hold at 95% B for 1.0 min.
- Return to 5% B and re-equilibrate for 1.5 min.
- Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
- Ionization Mode: ESI Positive.
- Ion Source Parameters: Optimized for the specific instrument and analyte (e.g., Curtain Gas: 35, IonSpray Voltage: 5500 V, Temperature: 500°C).
- MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion (Q1) will be the ([M+H]^+) of the analyte. The product ion (Q3) will be a stable, high-intensity fragment ion determined during method development.
3. Data Analysis: a. Integrate the MRM transition peaks for the analyte and internal standard. b. Calculate the peak area ratio (analyte/internal standard). c. Quantify the analyte concentration using a calibration curve prepared in the same matrix.
Expected Fragmentation (Collision-Induced Dissociation)
In ESI-MS/MS, the protonated molecule ([M+H]^+) is fragmented via Collision-Induced Dissociation (CID). The fragmentation of protonated serine and its esters typically involves the neutral loss of water (
Caption: Common CID fragmentation pathways for protonated ethyl L-serinate.
Section 4: Performance Comparison
The choice of method often comes down to the required sensitivity. While GC-MS offers excellent performance, the selectivity of LC-MS/MS generally provides lower limits of quantification, especially in complex matrices.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (Direct or with Derivatization) | Reference |
| Typical LLOQ | Low ng/mL to high pg/mL | Low pg/mL to high fg/mL | [5][6][13] |
| Linearity (r²) | > 0.99 | > 0.99 | [4] |
| Precision (%RSD) | < 15% | < 15% | [4] |
| Accuracy/Recovery | 85-115% | 90-110% | [4] |
Note: LLOQ (Lower Limit of Quantification) values are highly dependent on the specific derivative, matrix, and instrument. A study on derivatized amino acids in beer found Limits of Quantification (LoQ) in the 1 to 130 ppb range.[4] For bioanalytical applications, a validated LC-MS/MS method for D-serine in human plasma achieved an LLOQ of 0.19 nmol/mL.[5][6]
Conclusion
The mass spectrometric characterization of ethyl L-serinate derivatives is a task achievable with high fidelity using either GC-MS or LC-MS/MS. The decision framework presented in this guide provides a logical path to selecting the most appropriate technique.
-
Choose GC-MS when analyzing relatively pure samples, when structural confirmation via library matching is a priority, and when the necessary derivatization steps are amenable to your workflow.
-
Choose LC-MS/MS for its superior sensitivity and selectivity, especially for quantitative studies in complex biological or pharmaceutical matrices where matrix effects must be carefully managed.
Ultimately, a well-developed and validated method on either platform will yield the reliable and accurate data necessary to advance research and drug development programs.
References
-
Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. ACS Publications. [Link]
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Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives - PMC. NIH. [Link]
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Comparison of the ionisation mode in the determination of free amino acids in beers by Liquid Chromatography tandem mass spectrometry. PubMed. [Link]
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Ionization characteristics of amino acids in direct analysis in real time mass spectrometry. Analyst (RSC Publishing). [Link]
-
Ethyl serinate | C5H11NO3. PubChem - NIH. [Link]
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Ionization characteristics of amino acids in direct analysis in real time mass spectrometry. ResearchGate. [Link]
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Major fragmentation patterns of ethyl ester of L-serine. ResearchGate. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC. NIH. [Link]
-
(PDF) Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. ResearchGate. [Link]
-
Trace level determination of D-serine in lacosamide drug substance by pre-column derivatization RP-HPLC method and conformation. TSI Journals. [Link]
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Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC. PubMed Central. [Link]
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Mass Spectrometry: Fragmentation. University of Arizona. [Link]
-
LC/MS Applications in Drug Development. BioAgilytix. [Link]
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Mascot help: Peptide fragmentation. Matrix Science. [Link]
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Development and validation of a sensitive LC-MS/MS method for the determination of D-serine in human plasma. PubMed. [Link]
-
Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent. [Link]
-
Identification of chemical products in addition to EL by GC- MS analysis. ResearchGate. [Link]
-
L-Serine, 2TMS derivative. NIST WebBook. [Link]
-
Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. Livsmedelsverket. [Link]
-
Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]
-
L-Serine, 3TMS derivative. NIST WebBook. [Link]
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- 13. agilent.com [agilent.com]
A Comparative Guide to the FTIR Spectral Identification of Ethyl L-Serinate Dihydrochloride
For professionals in pharmaceutical development and chemical synthesis, the unambiguous identification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. Ethyl L-serinate dihydrochloride, a key chiral building block, presents a unique spectroscopic fingerprint that can be effectively deciphered using Fourier Transform Infrared (FTIR) spectroscopy. This guide provides an in-depth analysis of its characteristic spectral bands, offering a comparative perspective against its parent amino acid, L-serine, to facilitate accurate and confident identification.
The Spectroscopic Rationale: Why FTIR is a Powerful Tool
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are directly related to the bond type, the mass of the atoms involved, and the overall molecular environment. For a molecule like ethyl L-serinate dihydrochloride, this technique is exceptionally informative because it possesses several distinct functional groups—an ester, a primary ammonium salt, and a hydroxyl group—each with characteristic vibrational modes.
The power of this technique lies not just in identifying the presence of these groups, but also in its sensitivity to their chemical state. The conversion of the carboxylic acid in L-serine to an ethyl ester, and the protonation of the primary amine to an ammonium hydrochloride, induce significant and predictable shifts in the IR spectrum. Understanding these shifts is paramount for distinguishing the final product from its precursors.
Deconstructing the Spectrum: Key Functional Group Analysis
The structure of ethyl L-serinate dihydrochloride dictates its spectral features. The primary points of interest are the ester carbonyl (C=O), the ammonium (N-H⁺) group, the hydroxyl (O-H) group, and the C-O bonds of the ester.
-
The Ester Group (C=O and C-O stretching): The most prominent feature for identifying an ester is the carbonyl (C=O) stretching vibration. For saturated esters, this band is typically strong and sharp, appearing in the 1755-1735 cm⁻¹ region[1]. Its precise location is sensitive to the electronic environment. The ester also exhibits two distinct C-O stretching vibrations: an asymmetric C-C-O stretch (often near 1240 cm⁻¹) and a symmetric O-C-C stretch (around 1100-1040 cm⁻¹)[1]. The presence of this trio of peaks is a strong indicator of an ester functional group.
-
The Ammonium Hydrochloride Group (-NH₃⁺): The protonation of the primary amine to form a hydrochloride salt dramatically alters its spectral signature. Instead of the sharp, two-pronged peak of a primary amine (R-NH₂), the ammonium group (R-NH₃⁺) exhibits a very broad and strong absorption band from approximately 3200 cm⁻¹ down to 2800 cm⁻¹. This broadness is due to extensive hydrogen bonding and often contains multiple smaller peaks from combination bands.[2] Additionally, a characteristic asymmetric N-H⁺ bending (deformation) mode appears around 1600-1575 cm⁻¹, with a symmetric bend typically near 1500 cm⁻¹. The presence of these features is a definitive marker for the amine salt.
-
The Hydroxyl Group (-OH): The hydroxyl group displays a broad O-H stretching band, usually in the 3400-3200 cm⁻¹ range. In the solid state, this band's position and width are dominated by hydrogen bonding. In ethyl L-serinate dihydrochloride, this O-H stretch will likely overlap significantly with the broad N-H⁺ stretching bands, contributing to the complex absorption profile in this high-frequency region.
Comparative Spectral Analysis: Ethyl L-Serinate Dihydrochloride vs. L-Serine
The most effective way to confirm the identity of ethyl L-serinate dihydrochloride is to compare its spectrum with that of its starting material, L-serine. In the solid state, L-serine exists as a zwitterion, with a protonated amine (NH₃⁺) and a deprotonated carboxylate group (COO⁻). This structural difference leads to clear, distinguishable spectral changes.
Table 1: Comparative FTIR Band Assignments
| Vibrational Mode | L-Serine (Zwitterion) | Ethyl L-Serinate Dihydrochloride | Rationale for Spectral Shift |
| O-H Stretch | ~3465 cm⁻¹ (broad)[3] | ~3400-3200 cm⁻¹ (broad, overlaps with N-H⁺) | Changes in hydrogen bonding network. |
| N-H⁺ Stretch | ~3200-2800 cm⁻¹ (broad) | ~3200-2800 cm⁻¹ (broad) | The ammonium group is present in both the zwitterion and the hydrochloride salt. |
| C=O Stretch | Absent | ~1735-1750 cm⁻¹ (strong, sharp) [4][5] | Key Differentiator: Esterification of the carboxylic acid introduces a carbonyl group. |
| COO⁻ Asymmetric Stretch | ~1600 cm⁻¹ (strong) | Absent | Key Differentiator: The carboxylate group is consumed during the esterification reaction. |
| N-H⁺ Bending | ~1600-1500 cm⁻¹ | ~1600-1500 cm⁻¹ | The ammonium group is present in both forms. |
| COO⁻ Symmetric Stretch | ~1410 cm⁻¹ | Absent | The carboxylate group is absent. |
| C-O Stretch | ~1100-1000 cm⁻¹ | ~1250 cm⁻¹ and ~1100 cm⁻¹ (strong)[1] | The ester group introduces two characteristic C-O stretching bands. |
The most critical diagnostic signals for confirming the successful synthesis of ethyl L-serinate dihydrochloride are the appearance of the strong ester C=O stretch around 1740 cm⁻¹ and the simultaneous disappearance of the strong carboxylate (COO⁻) bands that characterize the L-serine zwitterion.
Experimental Protocol: Sample Preparation and Analysis
To obtain a high-quality, reproducible FTIR spectrum of a solid sample like ethyl L-serinate dihydrochloride, the Potassium Bromide (KBr) pellet method is a robust and widely used technique. Attenuated Total Reflectance (ATR) is also an excellent, often simpler, alternative.[6]
Protocol: KBr Pellet Preparation
-
Material Preparation: Use spectroscopy-grade KBr, which has been dried in an oven at ~110°C for at least 2 hours and stored in a desiccator. KBr is hygroscopic, and water absorption will introduce broad O-H bands that can obscure sample features.[7]
-
Grinding: Weigh approximately 1-2 mg of the ethyl L-serinate dihydrochloride sample and about 100-200 mg of dry KBr. Place them in an agate mortar and gently grind to a very fine, homogenous powder. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize light scattering (the Christiansen effect).[7]
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding or pressure.
-
Data Acquisition: a. Place the pellet in the spectrometer's sample holder. b. Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor. c. Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
Experimental Workflow Diagram
Caption: Workflow for FTIR analysis using the KBr pellet method.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of ethyl L-serinate dihydrochloride. By focusing on the key diagnostic bands—specifically the appearance of the strong ester C=O stretch around 1740 cm⁻¹ and the disappearance of the zwitterionic carboxylate bands of L-serine—researchers can rapidly and reliably confirm product identity. The characteristic broad absorptions of the ammonium and hydroxyl groups in the high-frequency region further corroborate the structure. Following a validated experimental protocol ensures the acquisition of high-quality data, underpinning the scientific integrity of drug development and manufacturing processes.
References
-
ResearchGate. FTIR spectra of 24h (2.52 kGy)-irradiated and non-irradiated L serine. Available at: [Link]
-
ResearchGate. Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Available at: [Link]
-
ResearchGate. Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Available at: [Link]
-
The University of the West Indies at Mona, Jamaica. Sample preparation for FT-IR. Available at: [Link]
-
PubMed. Far infrared spectra of solid state L-serine, L-threonine, L-cysteine, and L-methionine in different protonation states. Available at: [Link]
-
ResearchGate. IR spectra of methyl ester of L-serine (3, black) and its hydrochloride (2, grey). Available at: [Link]
-
ResearchGate. Frequencies (cm -1 ) and Assignment of the IR Absorption Bands for... Available at: [Link]
-
PubChem. L-Serine, ethyl ester, hydrochloride (1:1). Available at: [Link]
-
RSC Publishing. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Available at: [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
-
Journal of the American Chemical Society. The Infrared Spectra of Some Amino Acids. Available at: [Link]
-
PubMed. Hydration of amino acids: FTIR spectra and molecular dynamics studies. Available at: [Link]
-
Reddit. FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. Available at: [Link]
-
Specac Ltd. ATR-FTIR spectroscopy of biological samples. Available at: [Link]
-
Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]
-
PubChem. Ethyl serinate. Available at: [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]
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Technical Comparison Guide: Optical Rotation Standards for Pure Ethyl L-Serinate Hydrochloride
Executive Summary
Ethyl L-serinate hydrochloride (CAS: 26348-61-8) is a critical chiral building block in the synthesis of pharmaceutical peptides and neuroprotective agents. Its optical purity is a direct predictor of downstream yield and enantiomeric excess (ee%) in peptide coupling reactions.
However, a discrepancy exists in reported "standard" optical rotation values due to solvent effects and concentration dependence. This guide resolves these ambiguities by comparing authoritative baselines, analyzing the "dihydrochloride" nomenclature, and providing a self-validating protocol for accurate measurement.
Technical Note on Nomenclature: While often colloquially referred to as a "salt," the standard commercial form is the Monohydrochloride (1:1 salt). The term "dihydrochloride" is chemically unlikely for L-Serine esters under standard conditions (as it possesses only one primary amine and a neutral hydroxyl group). This guide focuses on the standard Monohydrochloride form (MW: 169.61 g/mol ).
The "Standard" Baseline: Comparative Literature Values
The specific rotation (
Table 1: Comparative Optical Rotation Standards
| Source / Standard | Solvent System | Concentration ( | Temperature | Specific Rotation ( | Status |
| Chem-Impex / ECHEMI | Water (H₂O) | 2.0 g/100mL | 20°C | -4.5° ± 0.5° | Primary Standard |
| Sigma-Aldrich | Ethanol (EtOH) | 10.2 g/100mL | 20°C | -4.4° | Secondary Standard |
| Fisher Scientific | Water (H₂O) | 4.0 g/100mL | 20°C | -4.4° | Consistent |
| Sigma-Aldrich | Ethanol (EtOH) | 4.0 g/100mL | 20°C | -4.0° | Variant |
| Theoretical Max | Water | 2.0 g/100mL | 20°C | -5.0° | High Purity Limit |
Key Insight: The value in Water (c=2) is the most robust industrial standard. Ethanol values show higher variance (-4.0° to -4.4°) likely due to the variable water content in "absolute" ethanol, which catalyzes hydrolysis or alters solvation shells.
Performance Analysis: Polarimetry vs. Alternatives
To ensure scientific integrity, one must validate the specific rotation against alternative methods of chiral analysis.
Polarimetry vs. Chiral HPLC
While polarimetry is the standard for identity, it is inferior for quantifying low-level enantiomeric impurities (e.g., 1% D-isomer).
| Feature | Polarimetry (Optical Rotation) | Chiral HPLC (e.g., Crown Ether / Chiralpak) |
| Primary Utility | Quick ID, Batch Consistency, Pharmacopeia Compliance | Precise Enantiomeric Excess (ee%) Determination |
| Sensitivity | Low (Requires >5% impurity to shift rotation significantly) | High (Detects <0.1% D-isomer) |
| Sample Destructive? | No | No (but consumes solvent) |
| Cost/Time | Low / <5 mins | High / >30 mins per run |
| Blind Spots | Cannot distinguish between chemical impurity (e.g., salt) and chiral impurity easily. | Separates chemical impurities from chiral isomers. |
Stability Comparison: Ethyl vs. Methyl Ester
-
Ethyl L-Serinate HCl: More lipophilic; slightly slower hydrolysis rate in aqueous solution compared to the methyl ester.
-
Methyl L-Serinate HCl: Faster hydrolysis; often used when rapid deprotection is required, but harder to handle as a stable standard.
Mechanism of Instability: The Hydrolysis Trap
The primary cause of "failing" optical rotation specifications is not chiral inversion (racemization) but hydrolysis . Ethyl L-serinate HCl is hygroscopic.[1] Upon absorbing moisture, it hydrolyzes back to L-Serine and Ethanol.
Impact on Rotation:
-
Ethyl L-Serinate HCl:
(Water) -
L-Serine (Free Acid):
(in 1M HCl) or (in Water) -
Result: Partial hydrolysis shifts the observed rotation more negative, potentially creating a false "high purity" reading or an out-of-spec result depending on the exact pH and solvent conditions.
Diagram 1: Hydrolysis & Degradation Pathway
Caption: Hydrolysis pathway of Ethyl L-serinate HCl in the presence of moisture, leading to a shift in optical rotation values.
Self-Validating Experimental Protocol
To achieve reproducible results matching the "Gold Standard," follow this strict protocol designed to minimize hydrolysis and solvent errors.
Materials
-
Standard: Ethyl L-serinate hydrochloride (>99% purity).
-
Solvent: HPLC-grade Water (recently degassed) OR Anhydrous Ethanol (stored over molecular sieves).
-
Equipment: Digital Polarimeter (Sodium D-line, 589 nm), Temperature-controlled cell (20°C).
Step-by-Step Workflow
-
Drying (Critical):
-
Dry the standard in a vacuum desiccator over
for 4 hours at room temperature before weighing. Reason: Removes absorbed water that lowers the effective concentration ( ).
-
-
Weighing:
-
Accurately weigh 2.00 g of the dried solid.
-
Transfer to a 100 mL volumetric flask.
-
-
Dissolution (Time-Sensitive):
-
Add approx. 80 mL of solvent (Water or Ethanol).
-
Swirl gently to dissolve. Do not sonicate excessively (heat generation).
-
Dilute to volume immediately.
-
-
Measurement:
-
Zero the polarimeter with the pure solvent blank.
-
Fill the 1 dm (100 mm) cell, ensuring no bubbles.
-
Measure immediately (within 5 minutes of dissolution).
-
-
Calculation:
-
Where
is the observed rotation, is path length in dm (usually 1), and is concentration in g/100mL.
-
Diagram 2: Measurement & Validation Workflow
Caption: Operational workflow for determining specific rotation with built-in decision loops for failure analysis.
References
-
Chem-Impex International. (n.d.). L-Serine ethyl ester hydrochloride Product Specifications. Retrieved from
-
Sigma-Aldrich. (n.d.). L-Serine ethyl ester hydrochloride 99% TLC. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2724185: L-Serine, ethyl ester, hydrochloride.[1][2] Retrieved from
-
ChemicalBook. (2024). Ethyl L-serinate hydrochloride Properties and Standards. Retrieved from
-
Thermo Fisher Scientific. (n.d.). L-Serine ethyl ester hydrochloride, 99%. Retrieved from
Sources
Technical Guide: Strategic Advantages of Ethyl Ester over Benzyl Ester in Serine C-Terminal Protection
Executive Summary: The Orthogonality Argument
In the architecture of complex peptide synthesis, the choice between Ethyl (Et) and Benzyl (Bn) esters for C-terminal serine protection is rarely a matter of preference—it is a decision dictated by chemoselectivity and catalytic compatibility .
While Benzyl esters are the historical standard for their mild cleavage via hydrogenolysis (
This guide delineates why Ethyl esters are superior for specific "problematic" sequences and provides the enzymatic and mild-chemical protocols required to deploy them safely, neutralizing the elimination risk.
Critical Comparison: Ethyl vs. Benzyl Esters[1][2]
The following data synthesizes stability profiles and cleavage liabilities.
| Feature | Ethyl Ester (-OEt ) | Benzyl Ester (-OBn ) |
| Cleavage Mechanism | Saponification ( | Hydrogenolysis ( |
| Sulfur Compatibility | High (Unaffected by Met/Cys) | Low (S-poisons Pd catalysts) |
| Unsaturation Compatibility | High (Preserves C=C bonds) | Low (Reduces C=C to C-C) |
| Acid Stability | Stable to TFA & HCl (Robust) | Stable to TFA; Cleaved by HF/TFMSA |
| Base Stability | Labile (requires control) | Stable to mild base |
| Major Risk | Catalyst poisoning / Fire hazard ( | |
| Atom Economy | High (Leaving group: Ethanol) | Lower (Leaving group: Benzyl Alcohol) |
The Mechanistic Advantage: Why Switch to Ethyl?
A. The Sulfur Trap (Catalyst Poisoning)
Benzyl esters are typically removed using Palladium on Carbon (Pd/C) under hydrogen atmosphere. However, sulfur atoms in Methionine (Met) , Cysteine (Cys) , or Cystine possess lone pairs that coordinate irreversibly to the Pd surface, deactivating the catalyst.
-
The Benzyl Failure Mode: To overcome poisoning, chemists often increase catalyst loading to >100 wt% or use liquid ammonia, which is non-scalable and hazardous.
-
The Ethyl Solution: Ethyl ester cleavage is completely independent of metal catalysis. It proceeds via nucleophilic acyl substitution (chemical) or active-site serine protease catalysis (enzymatic), rendering it perfectly compatible with sulfur-rich peptides.
B. Preserving Molecular Architecture (Chemo-selectivity)
If your target peptide contains "stapled" olefinic bonds, dehydro-amino acids, or alkyne "click" handles:
-
The Benzyl Failure Mode: Hydrogenolysis is non-selective; it will reduce your functional C=C bonds alongside the benzyl ester.
-
The Ethyl Solution: Hydrolysis of the ethyl ester leaves carbon-carbon unsaturation untouched.
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for selecting the appropriate protecting group based on peptide composition.
Caption: Strategic decision tree for C-terminal protection. Ethyl esters are the obligatory choice when catalytic hydrogenation is contraindicated by sulfur or unsaturation.
Addressing the Risk: Serine -Elimination
The reluctance to use ethyl esters stems from the lability of the Serine
Mechanism of Failure (Avoid this):
To utilize the advantages of Ethyl esters without destroying the Serine residue, we must use Mild Hydrolysis Protocols .
Validated Experimental Protocols
Protocol A: Enzymatic Hydrolysis (The "Gold Standard")
Best for: High-value peptides, racemization-prone sequences, and large scale.
Enzymes like Papain or Pig Liver Esterase (PLE) operate at near-neutral pH, completely avoiding the
Materials:
-
Peptide-OEt (10 mM)
-
Papain (Carica papaya, >3 U/mg) or PLE
-
Phosphate Buffer (0.1 M, pH 7.5 - 8.0)
-
Dithiothreitol (DTT) - Activator for Papain
Step-by-Step:
-
Dissolution: Dissolve the peptide-ethyl ester in a minimal amount of DMF or DMSO (if water-insoluble), then dilute with Phosphate Buffer (pH 8.0). Final organic solvent concentration should be <10%.
-
Activation: For Papain, add DTT (5 mM) and EDTA (1 mM) to the buffer.
-
Hydrolysis: Add the enzyme (ratio: 10-50 mg enzyme per mmol peptide).
-
Incubation: Stir at 30–37°C . Monitor reaction by HPLC (disappearance of the ethyl ester peak, shift in retention time).
-
Note: Reaction typically completes in 2–6 hours.
-
-
Termination: Lower pH to 3.0 using dilute HCl to denature the enzyme.
-
Isolation: Filter off the precipitated enzyme or perform solid-phase extraction (SPE) to isolate the free acid peptide.
Protocol B: Chemical Saponification with LiOH/CaCl₂
Best for: Routine synthesis where enzymes are unavailable. Lithium Hydroxide is less basic than NaOH, and Calcium ions chelate the intermediate, stabilizing the serine side chain against elimination.
Materials:
-
Peptide-OEt
-
LiOH (Lithium Hydroxide monohydrate)
-
CaCl₂ (Calcium Chloride)
-
Solvent: THF:Water (3:1)
Step-by-Step:
-
Preparation: Dissolve Peptide-OEt (1 eq) in THF:Water (3:1) at 0°C (Ice bath). Temperature control is critical to prevent racemization.
-
Additive: Add CaCl₂ (2 eq). Stir for 5 minutes.
-
Base Addition: Add LiOH (1.2 – 1.5 eq) dropwise.
-
Monitoring: Stir at 0°C. Monitor via TLC or LC-MS every 15 minutes.
-
Critical Checkpoint: Do not allow the reaction to exceed 2 hours or warm to room temperature.
-
-
Quench: Acidify carefully with 1N HCl to pH 3-4.
-
Workup: Evaporate THF; extract aqueous layer with Ethyl Acetate.
Workflow Visualization: Enzymatic vs. Chemical Path[4]
Caption: Comparison of cleavage pathways. The enzymatic path preserves chirality and structural integrity, whereas uncontrolled chemical saponification risks degradation.
References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed.[2] Wiley-Interscience. (Detailed stability data of Ethyl vs Benzyl esters).
-
Kenji, T., et al. (2022).[3] "Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection." ACS Polymers Au. (Demonstrates Papain-mediated hydrolysis/polymerization of Ser-OEt).
-
Sajiki, H., et al. (2006).[4] "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." J. Org. Chem. (Discusses sulfur poisoning of Pd catalysts).
-
Faber, K. Biotransformations in Organic Chemistry. Springer. (Authoritative text on using PLE and Lipases for ester hydrolysis).
-
Organic Syntheses. (2025). "Enzymatic Saponification of Esters Containing β-Leaving Groups." Org.[1][5] Synth. 102, 625-636.[5] (Protocol for avoiding elimination using enzymes).
Sources
A Researcher's Guide to Elemental Analysis Benchmarks for L-Serine Ethyl Ester HCl
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a foundational requirement for reproducible and reliable results. L-serine ethyl ester hydrochloride, a key building block in peptide synthesis and various pharmaceutical applications, is no exception. This guide provides an in-depth comparison of elemental analysis benchmarks for L-serine ethyl ester HCl, offering both theoretical values and a framework for evaluating experimental data. We will delve into the established analytical techniques, providing detailed protocols to ensure the integrity of your analyses.
The Critical Role of Elemental Analysis
Elemental analysis is a cornerstone of chemical quality control, serving to confirm the identity and purity of a synthesized or purchased compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and in the case of a hydrochloride salt, chlorine (Cl), we can verify that the empirical formula of the compound matches its theoretical composition. Deviations from these theoretical values can indicate the presence of impurities, residual solvents, or incorrect salt formation, all of which can have significant downstream consequences in research and development.
Theoretical Elemental Composition of L-Serine Ethyl Ester HCl
The first step in any elemental analysis is to establish the theoretical or calculated percentage of each element in the pure compound. The molecular formula for L-serine ethyl ester hydrochloride is C₅H₁₂ClNO₃, with a molecular weight of approximately 169.61 g/mol .
Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Percentage (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 35.42 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 7.13 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.90 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.26 |
| Oxygen | O | 15.999 | 3 | 47.997 | 28.30 |
| Total | 169.608 | 100.00 |
This table of theoretical values serves as the primary benchmark against which all experimental results should be compared.
Benchmarking Experimental Data: A Comparative Overview
In practice, the elemental analysis of commercially available L-serine ethyl ester HCl should closely align with the theoretical values. Reputable suppliers will provide a Certificate of Analysis (CoA) with their products, which should include the experimentally determined elemental composition. While specific batch-to-batch variations are expected, they should fall within an acceptable range of the theoretical values, typically ±0.4% for C, H, and N.
The following table is designed to be populated with data from the Certificates of Analysis of L-serine ethyl ester HCl from various suppliers to provide a direct comparison.
| Supplier | Lot Number | Carbon (C) % | Hydrogen (H) % | Nitrogen (N) % | Chlorine (Cl) % |
| Theoretical Value | - | 35.42 | 7.13 | 8.26 | 20.90 |
| Supplier A | [Insert Lot No.] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Supplier B | [Insert Lot No.] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Supplier C | [Insert Lot No.] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Note to the reader: It is imperative to obtain the Certificate of Analysis for the specific lot of L-serine ethyl ester HCl you are using and compare its elemental analysis data to the theoretical values presented above.
Authoritative Analytical Methodologies
To ensure the accuracy and validity of elemental analysis results, standardized and validated analytical methods must be employed. For L-serine ethyl ester HCl, a combination of combustion analysis for C, H, and N, and potentiometric titration for Cl are the most common and reliable techniques.
Carbon, Hydrogen, and Nitrogen (CHN) Analysis by Combustion
The simultaneous determination of carbon, hydrogen, and nitrogen is typically performed using an automated CHN elemental analyzer. This method is based on the complete combustion of the sample in a high-oxygen environment.
Experimental Workflow for CHN Analysis
Caption: Workflow for CHN elemental analysis.
Detailed Protocol for CHN Combustion Analysis:
This protocol is based on the principles of the Dumas method, a widely accepted technique for CHN analysis.[1][2]
-
Instrument Preparation:
-
Ensure the CHN analyzer is calibrated according to the manufacturer's instructions using a certified standard, such as acetanilide or sulfanilamide.
-
Verify that the combustion and reduction tubes are packed with the appropriate reagents and are at their operational temperatures (typically ~900-1000°C for combustion and ~500-600°C for reduction).
-
Confirm a stable flow of high-purity helium carrier gas and oxygen.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the L-serine ethyl ester HCl sample into a tin capsule.
-
Fold the tin capsule to securely enclose the sample and eliminate as much air as possible.
-
Place the encapsulated sample into the instrument's autosampler.
-
-
Analysis:
-
Initiate the analysis sequence. The sample is dropped into the combustion furnace.
-
The sample undergoes rapid and complete combustion in a pure oxygen environment, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ).
-
The combustion gases are swept by the helium carrier gas through a reduction tube containing heated copper, which reduces any nitrogen oxides to N₂ and removes excess oxygen.
-
The resulting gas mixture (He, CO₂, H₂O, and N₂) then passes through a series of traps or a gas chromatography column to separate the individual components.
-
The concentration of each gas is measured by a thermal conductivity detector (TCD).
-
-
Data Calculation:
-
The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals, the sample weight, and the calibration data.
-
Nitrogen Determination by the Kjeldahl Method (USP <461>)
As an alternative and historically significant method for nitrogen determination, the Kjeldahl method can be employed. This wet chemistry technique involves the digestion of the organic compound in sulfuric acid, followed by distillation and titration of the resulting ammonia. The United States Pharmacopeia (USP) General Chapter <461> provides a detailed procedure for this analysis.[3][4][5]
Experimental Workflow for Kjeldahl Nitrogen Determination
Caption: Workflow for Kjeldahl nitrogen analysis.
Detailed Protocol for Kjeldahl Nitrogen Determination (Method I - Nitrates and Nitrites Absent, adapted from USP <461>): [4]
-
Digestion:
-
Accurately weigh a quantity of L-serine ethyl ester HCl containing approximately 150 mg of nitrogen and place it in a 500-mL Kjeldahl flask.
-
Add 10 g of powdered potassium sulfate or anhydrous sodium sulfate and 500 mg of powdered cupric sulfate.
-
Wash down any adhering material from the neck of the flask with a small amount of water.
-
Add 20 mL of sulfuric acid, allowing it to rinse down the wall of the flask.
-
Gently heat the flask in an inclined position until frothing ceases.
-
Increase the heat until the acid boils gently and continue the digestion for at least 2 hours after the solution becomes colorless or pale yellow.
-
Allow the flask to cool, and then cautiously add 150 mL of water.
-
-
Distillation:
-
Add a few zinc granules to the flask to prevent bumping.
-
Carefully pour about 75 mL of a sodium hydroxide solution (2 in 5) down the inside of the flask to form a layer beneath the acid solution.
-
Immediately connect the flask to a distillation apparatus.
-
The outlet of the condenser should be submerged in a receiving flask containing a known volume of a standardized acid (e.g., 50.0 mL of 0.5 N sulfuric acid VS).
-
Gently swirl the distillation flask to mix the contents.
-
Begin distillation and continue until at least two-thirds of the original volume has been collected.
-
-
Titration:
-
Titrate the excess acid in the receiving flask with a standardized sodium hydroxide solution (e.g., 0.5 N NaOH VS), using a suitable indicator or by potentiometric determination of the endpoint.
-
Perform a blank determination under the same conditions.
-
-
Calculation:
-
Calculate the percentage of nitrogen using the appropriate formula, taking into account the volumes and normalities of the acid and base used in the titration and the blank. Each mL of 0.5 N sulfuric acid is equivalent to 7.003 mg of nitrogen.[4]
-
Chlorine Determination by Potentiometric Titration (based on Ph. Eur. 2.2.20)
The chloride content in L-serine ethyl ester HCl is accurately determined by potentiometric titration. This method measures the change in potential between two electrodes as a titrant is added, allowing for a precise determination of the equivalence point. The principles of this method are well-established in pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) monograph 2.2.20.
Experimental Workflow for Potentiometric Chloride Titration
Caption: Workflow for potentiometric chloride analysis.
Detailed Protocol for Potentiometric Titration of Chloride:
-
Apparatus:
-
A potentiometric titrator equipped with a silver indicator electrode and a suitable reference electrode (e.g., silver-silver chloride).
-
-
Reagents:
-
Standardized 0.1 M silver nitrate (AgNO₃) solution.
-
Nitric acid.
-
Deionized water.
-
-
Procedure:
-
Accurately weigh approximately 150-200 mg of L-serine ethyl ester HCl and dissolve it in about 50 mL of deionized water in a titration vessel.
-
Add a few milliliters of dilute nitric acid to acidify the solution.
-
Immerse the electrodes in the solution and start the stirrer.
-
Titrate the solution with the standardized 0.1 M AgNO₃ solution. The titrator will record the potential (in millivolts) as a function of the volume of titrant added.
-
The endpoint of the titration is the point of maximum inflection on the titration curve, which corresponds to the complete precipitation of silver chloride (AgCl).
-
-
Calculation:
-
Calculate the percentage of chlorine in the sample based on the volume of AgNO₃ solution consumed at the endpoint, the molarity of the AgNO₃ solution, the sample weight, and the atomic weight of chlorine.
-
Conclusion
The elemental analysis of L-serine ethyl ester hydrochloride is a critical step in ensuring its quality and suitability for research and development purposes. By comparing experimental results from CHN combustion analysis and potentiometric chloride titration to the theoretical elemental composition, scientists can confidently verify the identity and purity of this important chemical building block. Adherence to established and detailed protocols, such as those outlined in this guide and referenced in pharmacopeias, is essential for obtaining accurate and reliable data. Always refer to the Certificate of Analysis provided by the supplier as the first point of comparison for your experimental results.
References
-
U.S. Pharmacopeia. (n.d.). <461> Nitrogen Determination. Retrieved from [Link]
-
USP-NF. (2017). General Chapter, <461> Nitrogen Determination. Retrieved from [Link]
-
Scribd. (2020, February 2). 2.2.20. Potentiometric Titration. Retrieved from [Link]
-
British Pharmacopoeia. (n.d.). Appendix VIII B. Amperometric and Potentiomeric Titrations. Retrieved from [Link]
-
Scribd. (2020, February 2). 2.2.20. Titrare Potentiometrica. Retrieved from [Link]
-
BUCHI. (n.d.). Nitrogen Determination in Pharmaceutical Active Peptides. Retrieved from [Link]
-
EDQM, Council of Europe. (2016). The European Pharmacopoeia. Retrieved from [Link]
-
European Pharmacopoeia. (n.d.). 2.2.2. Degree of Coloration of Liquids. Retrieved from [Link]
-
Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2020, March 5). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
AZoM. (2023, October 19). What is a CHNS Elemental Analyzer?. Retrieved from [Link]
Sources
Validating Enantiomeric Excess in Ethyl L-Serinate Synthesis: A Comparative Technical Guide
Topic: Validation of Enantiomeric Excess in Ethyl L-Serinate Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
Ethyl L-serinate is a pivotal chiral synthon in the synthesis of antibiotics (e.g., cycloserine derivatives) and neuromodulators. However, its validation presents a unique analytical challenge: the
This guide objectively compares three validation methodologies—Chiral HPLC , Mosher’s Acid NMR , and Polarimetry —providing experimental protocols and data to ensure scientific rigor.
Part 1: The Core Challenge – Racemization Pathways
Before selecting a validation method, one must understand the stability profile of the analyte. Ethyl L-serinate is stable as a hydrochloride salt but rapidly racemizes as a free base.
Mechanism of Instability:
Under basic conditions (pH > 7), the
Figure 1: Mechanism of base-catalyzed racemization and degradation in serine esters.
Part 2: Comparative Methodology
Method A: Chiral HPLC (The Gold Standard)
Verdict: Best for quantitative purity (<0.1% impurity detection).
Principle: Direct separation of enantiomers using Crown Ether chiral selectors, which complex specifically with the primary ammonium group (
Recommended Column: CROWNPAK CR-I(+) (Daicel) Note: This column is preferred over polysaccharide columns (e.g., Chiralpak IA) for underivatized amino acid esters because it operates in acidic aqueous mobile phases, stabilizing the analyte.
Experimental Protocol:
-
Sample Prep: Dissolve Ethyl L-serinate HCl in Mobile Phase (1.0 mg/mL). Do not neutralize.
-
Mobile Phase: Perchloric Acid (pH 1.0 to 1.[1]5) / Acetonitrile (85:15 v/v).[1][2]
-
Why HClO4? It prevents amine deprotonation, ensuring strong interaction with the crown ether.
-
-
Conditions:
-
Flow Rate: 0.4 mL/min[2]
-
Temperature: 25°C (Lower temps improve resolution but increase pressure)
-
Detection: UV @ 200 nm (Ester carbonyl absorption)
-
-
Elution Order (CR-I+): D-enantiomer elutes first; L-enantiomer elutes second.
Self-Validation (System Suitability):
-
Racemic Spike: Mix pure L-standard with a commercially available racemic standard (DL-serine ethyl ester) to confirm resolution (
). -
Blank Run: Inject mobile phase to ensure no ghost peaks from previous runs (crown ethers can retain cations strongly).
Method B:
-NMR with Mosher’s Acid (The Structural Validator)
Verdict: Best for simultaneous structure verification and ee determination when a chiral column is unavailable.
Principle: Derivatization with a chiral auxiliary (
Experimental Protocol:
-
Derivatization:
-
Take 10 mg Ethyl L-serinate HCl.
-
Add 1.5 eq. (R)-(-)-MTPA-Cl, 3.0 eq.[3] Pyridine, in
. -
Shake for 10 min (reaction is fast).
-
-
Analysis:
-
Acquire
-NMR (proton-decoupled). -
The
group on the Mosher moiety acts as a sensitive probe.[4]
-
-
Calculation:
-
Integrate the major singlet (L-L diastereomer) and the minor singlet (L-D diastereomer).
-
Why
Method C: Polarimetry (The "Quick Screen")
Verdict: NOT RECOMMENDED for high-precision validation (>98% ee). Use only for gross confirmation of absolute configuration.
Data:
Critical Flaws for Validation:
-
Low Magnitude: A rotation of only -4.5° means a 1% impurity might change the reading by only 0.09°, which is often within the instrument's noise or weighing error.
-
Solvent Effects: The rotation is highly sensitive to pH and solvent (ethanol vs. water values differ significantly).
Part 3: Data Summary & Decision Matrix
| Feature | Chiral HPLC (Crownpak) | 19F-NMR (Mosher) | Polarimetry |
| Precision | High (<0.1% error) | Medium (~1-2% error) | Low (>5% error) |
| Sample Prep | Simple (Dissolve & Shoot) | Complex (Derivatization) | Simple |
| Cost per Run | Low (after column purchase) | High (Deuterated solvents/Reagents) | Negligible |
| Throughput | 15-20 min/sample | 1 hour/sample | 2 min/sample |
| Risk | Column fouling | Incomplete derivatization | False positives due to impurities |
Decision Workflow
Figure 2: Decision matrix for selecting the appropriate validation technique.
References
-
Daicel Corporation. (2020).[1] Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies. Link
-
Hyun, M. H., et al. (2001).[5] "Liquid chromatographic resolution of
-amino acid enantiomers on a new chiral crown ether stationary phase." Journal of Chromatography A, 910(2), 359-365. Link -
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458. Link[6]
-
Sigma-Aldrich. (n.d.).[7] L-Serine ethyl ester hydrochloride Product Specification. Link
-
Seco, J. M., et al. (2004). "Assignment of the Absolute Configuration of Polyfunctional Compounds by NMR using Chiral Derivatizing Agents." Chemical Reviews, 104(1), 17-118. Link
Sources
- 1. cms.mz-at.de [cms.mz-at.de]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L -Serine ethyl ester 99 TLC 26348-61-8 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
